Product packaging for Benzyl Benzoate(Cat. No.:CAS No. 120-51-4)

Benzyl Benzoate

Cat. No.: B1666776
CAS No.: 120-51-4
M. Wt: 212.24 g/mol
InChI Key: SESFRYSPDFLNCH-UHFFFAOYSA-N
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Description

Benzyl benzoate (CAS 120-51-4) is an organic compound ester with significant research applications, particularly as a model compound in parasitology and pharmaceutical development. It serves as a classic subject for studying acaricide mechanisms of action, with recent in vitro research confirming its potent lethal effects against Demodex folliculorum mites, where a 25% concentration demonstrated a significantly faster mean time to death (26 ± 2.9 minutes) compared to lower concentrations and control groups . Its exact neurotoxic effect on parasites is a key area of pharmacological investigation, and it also exhibits ovicidal activity . Beyond parasitology, it is a valuable reagent in formulation science, acting as a solvent for cellulose derivatives, a plasticizer, and a fixative . It is also employed in the development of advanced drug delivery systems, such as microemulsions, to enhance dermatokinetic profiles and skin retention for topical therapies . This compound is a common constituent in fragrance research due to its presence in natural balsams and its weak, sweet-balsamic odor . Researchers utilize its properties as a dye carrier and a high-boiling-point solvent (BP: 323-324 °C) for various chemical syntheses and industrial applications . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O2 B1666776 Benzyl Benzoate CAS No. 120-51-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl benzoate
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InChI

InChI=1S/C14H12O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2
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InChI Key

SESFRYSPDFLNCH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2
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Molecular Formula

C14H12O2
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DSSTOX Substance ID

DTXSID8029153
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Molecular Weight

212.24 g/mol
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Physical Description

Liquid; Liquid, Other Solid; Other Solid, Colorless liquid or white solid; [ICSC] Not miscible or difficult to mix in water; [MSDSonline] Pleasant odor; Slightly volatile in steam and insoluble in water; [Ullmann], Solid, COLOURLESS LIQUID OR WHITE SOLID WITH CHARACTERISTIC ODOUR., leaflets or oily liquid with a faint, sweet, balsamic odour
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Boiling Point

321.3 °C, BP: 323-324 °C, 323.00 to 324.00 °C. @ 760.00 mm Hg, 324 °C
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Flash Point

148 °C, 158 °C (316 °F) - closed cup, 298 °F (148 °C) - closed cup
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Solubility

Insoluble in water, Insoluble in glycerol; miscible with alcohol, chloroform, ether, oils, Soluble in ethanol, ethyl ether, acetone, benzene, methanol, chloroform, 1.98e-02 g/L, Solubility in water: none, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.1121 g/cu cm at 25 °C, Relative density (water = 1): 1.1, 1.113-1.121
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Vapor Density

7.31 (Air = 1), Relative vapor density (air = 1): 7.3
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Vapor Pressure

0.000224 [mmHg], 0.000224 mm Hg at 25 °C
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Color/Form

Leaflets or oily liquid, Water-white liquid, Colorless, oily liquid, Clear, colorless liquid

CAS No.

120-51-4
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Melting Point

19 °C, 21 °C
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Foundational & Exploratory

The Acaricidal Mechanism of Benzyl Benzoate against Sarcoptes scabiei: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

IV. Executive Summary

Benzyl benzoate is a well-established acaricidal agent widely employed in the topical treatment of scabies, an infestation of the skin by the mite Sarcoptes scabiei. Its efficacy stems from its potent neurotoxic effects on the parasite, leading to paralysis and subsequent death. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action against S. scabiei, intended for researchers, scientists, and professionals in drug development. This document synthesizes available quantitative data on its efficacy, details common experimental protocols for its evaluation, and explores its putative molecular targets and the signaling pathways it disrupts. While the precise molecular interactions remain an active area of investigation, this guide consolidates the existing evidence to provide a comprehensive overview.

I. Introduction

Scabies continues to be a significant global health issue, and this compound remains a key therapeutic option due to its effectiveness and affordability. A thorough understanding of its mechanism of action is crucial for optimizing its clinical use, overcoming potential resistance, and developing novel acaricidal agents. This guide delves into the technical aspects of this compound's effects on the nervous system of Sarcoptes scabiei, providing a foundational resource for the scientific community.

II. Acaricidal Efficacy: Quantitative Data

The acaricidal activity of this compound has been quantified in several in vitro studies. These studies typically measure the mortality rate of mites over time when exposed to different concentrations of the compound. The following table summarizes key findings from the literature, including data on Sarcoptes scabiei and the closely related mite Demodex folliculorum for comparative purposes.

Mite SpeciesConcentration (%)Exposure TimeMortality Rate (%)Mean Time to Death (minutes)Reference
Sarcoptes scabiei var. hominis25< 3 hours100-
Demodex folliculorum25--26 ± 2.9
Demodex folliculorum10--120 ± 7.6
Demodex folliculorum5--168 ± 15
Dermatophagoides pteronyssinusActive powder12 hours90-
Dermatophagoides pteronyssinusActive powder24 hours100-
Tyrophagus putrescentiae0.1 - 0.9 (spray)20-30 minutes>90-

III. Core Mechanism of Action: Neurotoxicity

The primary mechanism of action of this compound against Sarcoptes scabiei is neurotoxicity. The compound is absorbed through the mite's exoskeleton, subsequently targeting the parasite's nervous system. This interaction disrupts normal neurological function, leading to paralysis and ultimately, the death of the mite. While the broad neurotoxic effects are well-documented, the specific molecular targets within the mite's neurons are not yet fully elucidated.

Putative Molecular Targets

Based on studies in other arthropods, a potential target for this compound is the enzyme acetylcholinesterase (AChE). Research on the red flour beetle, Tribolium castaneum, has shown that this compound can significantly inhibit AChE activity. AChE is a critical enzyme in the nervous system of arthropods, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, causing hyperexcitation of the nervous system, paralysis, and death. While this mechanism has not been directly confirmed in Sarcoptes scabiei, it presents a plausible hypothesis for the observed neurotoxic effects.

Other potential, though less substantiated, targets could include voltage-gated ion channels or other neurotransmitter receptors, which are common targets for many insecticides and acaricides. However, direct evidence for the interaction of this compound with these targets in S. scabiei is currently lacking.

IV. Experimental Protocols

The in vitro evaluation of this compound's acaricidal efficacy typically involves direct contact bioassays. These assays are designed to measure the mortality of mites upon exposure to the test compound.

Mite Collection and Preparation
  • Source: Sarcoptes scabiei mites are typically collected from the skin crusts of infested hosts, such as humans with crusted scabies or from laboratory-maintained animal models.

  • Isolation: Mites are carefully isolated from the skin scrapings under a stereomicroscope. Only live, motile adult mites are selected for the assays to ensure the validity of the results.

In Vitro Contact Bioassay
  • Test Arenas: The bioassays are conducted in controlled environments such as glass vials, petri dishes, or on filter paper.

  • Compound Application: The test arenas are coated with a specific concentration of this compound, often dissolved in a suitable solvent which is allowed to evaporate, leaving a film of the active compound. Control arenas are treated with the solvent alone.

  • Mite Exposure: A predetermined number of live adult mites are introduced into each test and control arena.

  • Incubation: The arenas are incubated under controlled conditions of temperature and humidity (e.g., 25°C and 75% relative humidity) to maintain mite viability for the duration of the experiment.

  • Mortality Assessment: Mite mortality is assessed at regular intervals. Mites are considered dead if they show no signs of movement, even after gentle prodding with a fine instrument.

V. Signaling Pathways and Visualizations

Given the lack of definitive molecular targets in Sarcoptes scabiei, the following signaling pathway is a hypothetical representation based on the potential inhibition of acetylcholinesterase, as observed in other arthropods.

Benzyl Benzoate Neurotoxicity in Arthropods: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl benzoate, an organic ester, is a widely utilized compound with applications ranging from a fragrance fixative to a potent acaricide and insecticide.[1] Its efficacy against a variety of arthropods, including mites and various insect species, is well-documented.[2][3] This technical guide provides an in-depth analysis of the neurotoxic effects of this compound in arthropods. It consolidates current knowledge on its mechanism of action, presents quantitative toxicity data, details experimental methodologies for its assessment, and illustrates the key signaling pathways involved in its toxic action. The primary neurotoxic effects of this compound manifest as paralysis and eventual death of the arthropod.[4] While the precise molecular targets are still under investigation, current evidence points towards the disruption of the nervous system as the principal mode of action.[4] This guide aims to serve as a comprehensive resource for researchers and professionals involved in the development of novel arthropod control agents and the study of neurotoxicology.

Mechanism of Action

The neurotoxicity of this compound in arthropods is a multifactorial process involving the disruption of normal nervous system function, leading to paralysis and death. While the exact molecular mechanism is not fully elucidated, several key biochemical effects have been identified.

1.1. Disruption of the Nervous System

This compound is believed to be absorbed by lice and mites, acting on their nervous system to cause their destruction. In vitro studies have demonstrated that this compound can kill the Sarcoptes mite within 5 minutes. High doses in laboratory animals can lead to hyperexcitation, loss of coordination, ataxia, convulsions, and respiratory paralysis, further indicating its neurotoxic nature.

1.2. Inhibition of Acetylcholinesterase (AChE)

One of the key identified mechanisms of this compound's neurotoxicity is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the synaptic transmission of nerve impulses. AChE is responsible for hydrolyzing the neurotransmitter acetylcholine, terminating the nerve signal. Inhibition of AChE leads to an accumulation of acetylcholine in the synapse, causing continuous nerve stimulation, which results in paralysis and ultimately, death of the arthropod. Studies on the red flour beetle, Tribolium castaneum, have shown significant inhibition of AChE activity following treatment with this compound.

1.3. Induction of Oxidative Stress

Exposure to this compound has been demonstrated to induce oxidative stress in arthropods. This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these harmful byproducts. In Tribolium castaneum, treatment with this compound resulted in a significant increase in malondialdehyde (MDA) levels, a marker of lipid peroxidation and oxidative damage, and a decrease in reduced glutathione (GSH) levels, a key antioxidant. This disruption of the oxidative/antioxidative balance contributes to cellular damage and the overall toxicity of the compound.

Quantitative Toxicity Data

The toxicity of this compound has been quantified for various arthropod species using different bioassays. The following tables summarize the available lethal concentration (LC50) values.

Table 1: Contact Toxicity of this compound against Tribolium castaneum (24h exposure)

Bioassay MethodLC50
Impregnated-Paper11.75%
Direct-Contact3.114%

Table 2: Fumigant Toxicity of this compound against Tribolium castaneum (24h exposure)

LC50 (µL/L)
464

Experimental Protocols

This section details the methodologies used in key experiments to assess the neurotoxicity of this compound in arthropods, primarily focusing on the red flour beetle, Tribolium castaneum.

3.1. Contact Toxicity Bioassays

  • Impregnated-Paper Assay:

    • Prepare different concentrations of this compound in a suitable solvent (e.g., acetone).

    • Apply 1 mL of each solution to a filter paper (9 cm diameter) placed in a Petri dish.

    • Allow the solvent to evaporate completely.

    • Introduce a known number of adult arthropods (e.g., 20 T. castaneum) into each Petri dish.

    • Seal the Petri dishes and incubate under controlled conditions (e.g., 28 ± 2 °C, 65 ± 5% relative humidity, 12:12 h light:dark cycle).

    • Assess mortality after 24 hours.

  • Direct-Contact Toxicity Assay:

    • Prepare serial dilutions of this compound.

    • Apply a small volume (e.g., 1 µL) of each dilution directly to the dorsal thorax of each arthropod using a micropipette.

    • Place the treated insects in a clean vial with a food source.

    • Maintain the vials under controlled environmental conditions.

    • Record mortality at 24 hours post-application.

3.2. Fumigant Toxicity Bioassay

  • Place a filter paper treated with a specific concentration of this compound in the cap of a sealed container (e.g., a vial).

  • Introduce a known number of adult arthropods into the container.

  • Ensure the insects are not in direct contact with the treated filter paper.

  • Seal the container to create a fumigation chamber.

  • Incubate under controlled conditions for 24 hours.

  • Determine the mortality rate.

3.3. Acetylcholinesterase (AChE) Inhibition Assay

  • Homogenize whole bodies of treated and control arthropods in a suitable buffer (e.g., phosphate buffer).

  • Centrifuge the homogenate to obtain the supernatant containing the enzyme.

  • Use a commercial acetylcholinesterase assay kit.

  • Add the supernatant to a microplate well containing the substrate (e.g., acetylthiocholine) and a chromogenic reagent (e.g., DTNB).

  • Measure the change in absorbance over time at a specific wavelength (e.g., 412 nm) using a microplate reader.

  • Calculate the percentage of AChE inhibition relative to the control group.

3.4. Oxidative Stress Parameter Measurement

  • Malondialdehyde (MDA) Assay (Lipid Peroxidation):

    • Homogenize arthropod tissues in a suitable buffer.

    • Add trichloroacetic acid (TCA) to precipitate proteins.

    • Centrifuge and collect the supernatant.

    • Add thiobarbituric acid (TBA) to the supernatant and heat.

    • Measure the absorbance of the resulting pink-colored complex at a specific wavelength (e.g., 532 nm).

    • Calculate the MDA concentration using an extinction coefficient.

  • Reduced Glutathione (GSH) Assay:

    • Homogenize arthropod tissues in a suitable buffer.

    • Precipitate proteins using a suitable agent.

    • Centrifuge and collect the supernatant.

    • Add a chromogenic reagent (e.g., DTNB) that reacts with GSH to produce a colored product.

    • Measure the absorbance at a specific wavelength (e.g., 412 nm).

    • Determine the GSH concentration by comparing with a standard curve.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed neurotoxic mechanism of this compound and the experimental workflow for its assessment.

Benzyl_Benzoate_Neurotoxicity_Pathway benzyl_benzoate This compound nervous_system Arthropod Nervous System benzyl_benzoate->nervous_system Penetrates & Acts On ros Increased Reactive Oxygen Species (ROS) gsh Decreased Glutathione (GSH) ache Acetylcholinesterase (AChE) nervous_system->ache Inhibits nervous_system->ros Induces nervous_system->gsh Causes ach Acetylcholine Accumulation hyperstimulation Continuous Nerve Hyperstimulation paralysis Paralysis & Death hyperstimulation->paralysis oxidative_stress Oxidative Stress ros->oxidative_stress gsh->oxidative_stress oxidative_stress->paralysis Contributes to

Caption: Proposed neurotoxic pathway of this compound in arthropods.

Experimental_Workflow start Arthropod Culture exposure Exposure to this compound (Contact & Fumigant Assays) start->exposure mortality Mortality Assessment (LC50) exposure->mortality biochemical Biochemical Assays exposure->biochemical data Data Analysis & Interpretation mortality->data ache_assay AChE Inhibition Assay biochemical->ache_assay os_assays Oxidative Stress Assays (MDA & GSH) biochemical->os_assays ache_assay->data os_assays->data

Caption: Experimental workflow for assessing this compound neurotoxicity.

Conclusion and Future Directions

This compound is an effective arthropod toxicant with a clear neurotoxic mode of action. The inhibition of acetylcholinesterase and the induction of oxidative stress are key contributors to its lethality. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development.

Future research should focus on:

  • Identifying the primary molecular target(s): Elucidating the specific ion channels or receptors that this compound interacts with will provide a more complete understanding of its neurotoxicity.

  • Investigating potential resistance mechanisms: As with any control agent, understanding how arthropods might develop resistance is crucial for sustainable use.

  • Exploring synergistic effects: Investigating the combination of this compound with other insecticides could lead to more effective and environmentally friendly pest management strategies.

By continuing to explore the neurotoxic properties of this compound, the scientific community can further optimize its use and potentially discover new avenues for the development of novel arthropod control agents.

References

In Vitro Acaricidal Efficacy of Benzyl Benzoate Against Demodex folliculorum: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide synthesizes the available scientific literature on the in vitro activity of benzyl benzoate against Demodex folliculorum, the microscopic mites implicated in various dermatological conditions, most notably rosacea. This document provides a comprehensive overview of the quantitative efficacy, detailed experimental methodologies, and a visual representation of the scientific workflow for assessing the acaricidal properties of this compound.

Quantitative Efficacy of this compound

The in vitro killing effect of this compound on Demodex folliculorum is concentration-dependent. A summary of the lethal effects at various concentrations is presented below, derived from a key experimental study.

This compound ConcentrationMean Time to Mite Death (Minutes)Standard DeviationComparison to Control
25%26± 2.9Statistically significant (p = 0.03)
10%120± 7.6Not statistically significant
5%168± 15Not statistically significant
Immersion Oil (Control)192± 6.4-

Data sourced from an experimental study on the lethal effects of this compound on Demodex folliculorum mites[1][2][3][4].

The study highlights that while lower concentrations of this compound were not significantly more effective than the control, a 25% concentration demonstrated a rapid and statistically significant lethal effect on the mites[1]. In the 25% this compound group, a rapid slowing of mite movements was observed almost immediately after exposure.

Experimental Protocols

The following is a detailed methodology for the in vitro assessment of this compound's acaricidal activity against Demodex folliculorum, based on published research.

1. Mite Collection and Preparation:

  • Source: Samples were collected from the facial skin of patients diagnosed with rosacea, where Demodex folliculorum mites are often found in higher densities.

  • Collection Method: The standardized superficial skin biopsy (SSSB) method was utilized to obtain the mites. This involves applying a slide with a drop of cyanoacrylate adhesive to the skin, allowing it to set, and then removing the slide, which brings with it the superficial layer of the epidermis and the contents of the pilosebaceous units, including Demodex mites.

  • Mite Selection: Only fully alive and mobile mites were selected for the experiment. Viability was determined by observing the movement of the mites' bodies and limbs under a digital microscope.

2. Preparation of Test Solutions:

  • This compound Concentrations: Solutions of 5%, 10%, and 25% this compound were prepared. The diluent for these solutions was not explicitly stated in the primary source but is typically an inert oil to maintain the viability of the mites for the duration of the experiment.

  • Control Group: Immersion oil was used as a negative control to observe the natural survival time of the mites under the experimental conditions.

3. Experimental Procedure:

  • Grouping: Four groups, each consisting of 20 mites, were established.

  • Exposure: Each group of mites was exposed to one of the three concentrations of this compound (5%, 10%, or 25%) or the immersion oil control.

  • Observation: The movements of the mites were continuously monitored using a digital microscope.

  • Endpoint: The primary outcome measured was the survival time, defined as the period from the initial exposure to the complete cessation of all mite movements. The time to death for each mite was recorded.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for assessing the in vitro efficacy of this compound against Demodex folliculorum.

G cluster_0 Mite Collection & Preparation cluster_1 Experimental Setup cluster_2 Exposure & Observation cluster_3 Data Analysis A Obtain Samples from Rosacea Patients (Standardized Superficial Skin Biopsy) B Isolate Live Demodex folliculorum Mites A->B C Verify Mite Viability (Observation of Movement) B->C F Allocate 20 Mites per Group C->F D Prepare this compound Solutions (5%, 10%, 25%) E Prepare Control (Immersion Oil) G Expose Mites to Test Solutions and Control F->G H Monitor Mite Movement via Digital Microscope I Record Time to Cessation of Movement for Each Mite J Calculate Mean Time to Death for Each Group I->J K Statistical Analysis (Comparison to Control)

In Vitro Acaricidal Assay Workflow

Concluding Remarks

The available in vitro data provides a clear indication that this compound, particularly at a 25% concentration, is a potent acaricide against Demodex folliculorum. The experimental framework detailed in this guide offers a reproducible methodology for further investigation into the efficacy of this compound and other potential acaricidal agents. This information is crucial for the development of effective topical treatments for dermatological conditions associated with Demodex mite proliferation. Further research could explore the mechanism of action of this compound on the mites and investigate optimal formulations to maximize efficacy while ensuring patient safety and tolerability.

References

Toxicological Profile of Benzyl Benzoate in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Benzyl benzoate is an organic compound used as a fragrance ingredient, preservative, solvent, and as a pharmaceutical agent for treating scabies and lice. In mammals, it is readily absorbed and metabolized, exhibiting a toxicological profile characterized by low to moderate acute toxicity and minimal concern for genotoxicity or carcinogenicity. This technical guide provides a comprehensive review of the toxicological data for this compound in mammalian species. It details its toxicokinetics, acute and chronic toxicity, local tissue effects, and its potential for carcinogenicity, genotoxicity, and reproductive harm. All quantitative data are summarized in structured tables for comparative analysis. Key experimental methodologies are described, and metabolic and experimental workflow diagrams are provided to visually represent complex processes, adhering to specified formatting guidelines. The weight of evidence indicates that toxic effects associated with this compound typically occur at high doses, and the risk to mammals under typical exposure scenarios is low.

Toxicokinetics and Metabolism

This compound is efficiently absorbed following oral and dermal administration. The primary metabolic pathway involves rapid hydrolysis to its constituent molecules: benzyl alcohol and benzoic acid. This process is crucial for its detoxification and subsequent elimination.

Following hydrolysis, benzyl alcohol is oxidized to benzoic acid. The resulting benzoic acid, along with the benzoic acid from the initial hydrolysis, is then conjugated primarily with glycine to form hippuric acid. If the glycine pathway is saturated, conjugation with glucuronic acid can also occur. These water-soluble conjugates are then rapidly excreted, primarily in the urine. This metabolic process prevents the accumulation of this compound in the body.

Metabolism BB This compound BAcid Benzoic Acid BB->BAcid Hydrolysis (Esterases) BAlc Benzyl Alcohol BB->BAlc Hydrolysis (Esterases) Hipp Hippuric Acid (Glycine Conjugate) BAcid->Hipp Conjugation (with Glycine) Gluc Benzoyl Glucuronide (Glucuronic Acid Conjugate) BAcid->Gluc Conjugation (if Glycine depleted) BAlc->BAcid Oxidation Urine Urinary Excretion Hipp->Urine Gluc->Urine

Figure 1: Metabolic Pathway of this compound in Mammals.

Acute Toxicity

This compound exhibits moderate acute toxicity via the oral route and low toxicity via dermal and inhalation routes. Clinical signs of acute oral toxicity in animals include neurotoxic effects such as staggered gait, tremors, hypoactivity, convulsions, and respiratory paralysis at high doses. Cats are known to be more sensitive to the dermal toxicity of this compound than other species.

Table 1: Acute Toxicity of this compound

Study Type Species Route Endpoint (LD50) Result (mg/kg) Reference
Acute Oral Rat Oral LD50 1700 - 2800
Acute Oral Rabbit Oral LD50 1680
Acute Oral Cat Oral LD50 2240
Acute Oral Dog Oral LD50 >22,440
Acute Dermal Rabbit Dermal LD50 4000

| Acute Inhalation | Rat | Inhalation | LC50 (4-hr) | >5 mg/L | |

Detailed Experimental Protocol: Acute Oral Toxicity

A typical acute oral toxicity study follows OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure).

  • Test Animals: Healthy, young adult nulliparous, non-pregnant female rats (e.g., Sprague-Dawley strain), typically 8-12 weeks old.

  • Housing: Animals are caged individually with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.

  • Procedure: Following a fasting period (e.g., overnight), the test substance is administered as a single oral dose by gavage. The starting dose level is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. The starting dose is chosen based on available information to be the dose expected to produce some signs of toxicity without causing severe toxic effects or mortality.

  • Observations: Animals are observed for mortality, clinical signs (changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior patterns), and body weight changes for up to 14 days post-dosing.

  • Endpoint: The study allows for the determination of the LD50 value and observation of toxic effects.

Dermal and Ocular Irritation & Sensitization

This compound is considered to be a minimal skin irritant and a slight eye irritant in animal studies. In humans, it can cause skin irritation, particularly when used topically as a scabicide. It is also considered a slight to moderate skin sensitizer.

Table 2: Irritation and Sensitization Profile

Study Type Species Result Reference
Primary Dermal Irritation Rabbit Minimally irritating
Primary Eye Irritation Rabbit Slightly irritating

| Skin Sensitization | Guinea Pig / Mouse | Slight to moderate sensitizer | |

Subchronic Toxicity

Repeated dose studies indicate that systemic toxicity from this compound occurs at relatively high dose levels.

Table 3: Subchronic Toxicity of this compound

Study Type Species Route Dose Levels NOAEL Key Findings Reference
90-Day Dermal Rat Dermal 0, 40, 200, 1000 mg/kg/day 1000 mg/kg/day No systemic or dermal toxicity observed.
90-Day Oral Rat Oral 0, 25, 100 mg/kg/day <25 mg/kg/day Altered hematology/biochemistry; histopathological findings in liver, kidney, thymus.

| 13-Week Oral | Rat & Mouse | Oral | Doses up to 800 mg/kg/day | ~400 mg/kg/day | Decreased body weight and mortality at ≥800 mg/kg/day. | |

Detailed Experimental Protocol: 90-Day Dermal Toxicity Study (Rat)

This protocol is based on OECD Guideline 411.

benzyl benzoate synthesis pathways and reaction kinetics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis Pathways and Reaction Kinetics of Benzyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound with the formula C₆H₅CO₂CH₂C₆H₅. It is the ester of benzoic acid and benzyl alcohol. This colorless liquid has a faint, sweet-balsamic odor and is a versatile compound with applications in various fields. In the pharmaceutical industry, it is a primary treatment for scabies and lice infestations. It also serves as a fixative in the fragrance industry, a plasticizer for polymers, and a solvent for various chemical reactions. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, including detailed experimental protocols, reaction kinetics, and quantitative data to aid researchers and professionals in drug development and other chemical industries.

Core Synthesis Pathways

The industrial and laboratory-scale synthesis of this compound is primarily achieved through four main pathways:

  • Tishchenko Reaction of Benzaldehyde: A disproportionation reaction of benzaldehyde catalyzed by a base.

  • Esterification of Benzoic Acid with Benzyl Alcohol: A direct condensation reaction between the carboxylic acid and alcohol.

  • Reaction of Benzyl Chloride with Sodium Benzoate: A nucleophilic substitution reaction.

  • Transesterification: The reaction of an alkyl benzoate with benzyl alcohol.

This guide will delve into the specifics of each of these pathways.

Tishchenko Reaction of Benzaldehyde

The Tishchenko reaction is a classic method for the synthesis of esters from aldehydes. In the case of this compound, two molecules of benzaldehyde undergo a disproportionation reaction in the presence of a suitable catalyst, typically a sodium alkoxide like sodium benzoxide. One molecule of benzaldehyde is oxidized to a carboxylic acid (which exists as a salt), and the other is reduced to an alcohol, which then react to form the ester.

Reaction Scheme

Tishchenko_Reaction 2 Benzaldehyde 2 Benzaldehyde This compound This compound 2 Benzaldehyde->this compound Sodium Benzoxide (catalyst) Esterification_Reaction Benzoic Acid Benzoic Acid This compound This compound Benzoic Acid->this compound Water Water This compound->Water Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->this compound H+ (catalyst)

Methodological & Application

Application Notes and Protocols: Benzyl Benzoate as a Solvent for Intramuscular Injections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benzyl benzoate as a solvent in intramuscular (IM) injection formulations. The information compiled herein is intended to guide researchers and drug development professionals in formulating, preparing, and evaluating IM injections utilizing this compound to enhance the solubility and stability of hydrophobic active pharmaceutical ingredients (APIs).

Introduction to this compound in Intramuscular Injections

This compound is a versatile excipient widely employed in the pharmaceutical industry as a solubilizing agent and non-aqueous solvent. Its utility is particularly prominent in the formulation of intramuscular injections, where it serves to dissolve APIs with poor water solubility, such as steroid hormones. Typically used in concentrations ranging from 0.01% to 46.0% v/v, this compound is a clear, colorless, oily liquid with a faintly aromatic odor. At temperatures below 17°C, it can exist as colorless crystals.

The primary function of this compound in IM formulations is to act as a co-solvent, often in combination with vegetable oils like castor oil, cottonseed oil, or sesame oil, to dissolve the API and maintain it in solution. This is crucial for enabling the administration of high concentrations of hydrophobic drugs in a small injection volume. Beyond its solubilizing capacity, this compound can also reduce the viscosity of the formulation, which is a critical parameter for injectability.

Data Presentation: Physicochemical and Pharmacokinetic Properties

The inclusion of this compound in intramuscular injection formulations significantly impacts their physicochemical and pharmacokinetic properties. The following tables summarize key quantitative data for formulations containing this compound.

Table 1: Solubility of Active Pharmaceutical Ingredients in this compound-Containing Formulations

Active Pharmaceutical IngredientSolvent SystemReported Solubility
Testosterone CypionateCottonseed oil with 20% v/v this compound~186 mg/mL at 20°C
Testosterone CypionateCottonseed oil with 30% v/v this compound~233 mg/mL at 20°C
ProgesteroneMixture of oil for injection and this compound (mass ratio 1:5 to 5:1)Good solubility
Estradiol BenzoateSoluble in alcohol, acetone, dioxane; slightly soluble in vegetable oilsQualitative
Nandrolone DecanoateSoluble in chloroform, alcohol, acetone, and vegetable oilsQualitative

Table 2: Viscosity of Intramuscular Injection Formulations

Formulation CompositionViscosity (mPa·s)
Testosterone Undecanoate (TU) + Castor Oil3,822
TU + Sesame Oil + this compound (BB)Lower than TU + oil alone
TU + Safflower Oil + BBLower than TU + oil alone
Progesterone, Estradiol, SAIB, Ethanol, this compound, Benzyl Alcohol, Vegetable Oil, Poloxamer2-6 cP at 20°C

Table 3: Pharmacokinetic Parameters of Intramuscular Injections Containing this compound

Drug (Formulation)DoseTmaxCmaxTerminal Half-Life
Testosterone Undecanoate (in castor oil and this compound)750 mg~7 days after 3rd injection30.9 ± 11.9 nmol/L33.9 ± 4.9 days
Testosterone Undecanoate (in tea seed oil)1000 mgNot SpecifiedNot Specified20.9 ± 6.0 days
Progesterone (Injectable Emulsion with this compound and castor oil)20 mg/kg (in dogs)0.75 ± 0.29 h (IM)Not SpecifiedNot Specified
Nandrolone Decanoate50 mg30 hours2.14 ng/mL7.1 hours
Nandrolone Decanoate100 mg30 hours4.26 ng/mL11.7 hours
Nandrolone Decanoate150 mg72 hours5.16 ng/mL11.8 hours

Table 4: Injection Site Reaction Data

FormulationAnimal ModelObservation
2g acetophenone derivative of 16,17-dihydroxyprogesterone in 10 ml this compoundRabbitLesion size of ~640 mm³ after two days
2g testosterone palmitate in 10 ml this compoundRabbitLesion size of ~420 mm³ after two days
2g testosterone palmitate in 40% castor oil and 60% this compoundRabbitLesion size of 610 mm³ after two days
2.5g progesterone in 10 ml this compoundRabbitLesion size of 898 mm³ after two days
2.5g progesterone and 2.5g 17-hydroxyprogesterone caproate in 10 ml this compoundRabbitLesion size of 572 mm³ after two days

Experimental Protocols

This section provides detailed methodologies for key experiments related to the formulation and evaluation of intramuscular injections containing this compound.

Protocol for Preparation of a Steroid Hormone Intramuscular Injection

This protocol is adapted from methods described for testosterone cypionate and progesterone injections.

Materials:

  • Active Pharmaceutical Ingredient (e.g., Testosterone Cypionate)

  • This compound (USP grade)

  • Vegetable Oil (e.g., Cottonseed Oil, USP grade)

  • Benzyl Alcohol (USP grade, as preservative)

  • Sterile glass vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Sterile 0.22 µm filter

  • Sterile vials and stoppers

Procedure:

  • In a sterile glass vessel, combine the required volumes of cottonseed oil and this compound.

  • Begin stirring the mixture and heat to a temperature of 40°C to 60°C.

  • Slowly add the powdered testosterone cypionate to the heated oil/benzyl benzoate mixture while continuing to stir. Maintain the temperature until all the API is completely dissolved.

  • Once the API is fully dissolved, slowly add the required volume of benzyl alcohol to the solution.

  • Continue stirring for an additional 30 minutes to ensure a homogenous solution.

  • Allow the solution to cool to room temperature.

  • Aseptically filter the solution through a sterile 0.22 µm filter into a sterile receiving vessel.

  • Under aseptic conditions, fill the sterile solution into sterile vials and seal with sterile stoppers.

G cluster_prep Preparation of IM Injection start Start mix_solvents Mix this compound and Cottonseed Oil start->mix_solvents heat Heat to 40-60°C mix_solvents->heat add_api Add API (e.g., Testosterone Cypionate) heat->add_api dissolve Stir until completely dissolved add_api->dissolve add_preservative Add Benzyl Alcohol dissolve->add_preservative cool Cool to Room Temperature add_preservative->cool filter Sterile Filter (0.22 µm) cool->filter fill Aseptically Fill Vials filter->fill end End fill->end

Workflow for preparing a steroid hormone IM injection.
Protocol for In Vitro Drug Release Testing using the Dialysis Membrane Method

This protocol is based on established methods for evaluating drug release from parenteral depots.

Materials:

  • Test formulation (oil-based injection)

  • Dialysis membrane tubing (e.g., cellulose membrane with a suitable molecular weight cut-off)

  • Release medium (e.g., phosphate-buffered saline, pH 7.4)

  • Shaking water bath or orbital shaker

  • Syringes and needles

  • Analytical instrument for drug quantification (e.g., HPLC)

Procedure:

  • Cut a suitable length of dialysis membrane tubing and hydrate it according to the manufacturer's instructions.

  • Securely close one end of the dialysis bag with a clip.

  • Accurately measure a specific volume of the test formulation and inject it into the dialysis bag.

  • Securely close the other end of the dialysis bag, ensuring no leakage.

  • Place the sealed dialysis bag into a vessel containing a known volume of pre-warmed release medium.

  • Place the vessel in a shaking water bath or orbital shaker maintained at 37°C and a constant agitation speed.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated analytical method, such as HPLC.

  • Calculate the cumulative percentage of drug released over time.

G cluster_release In Vitro Drug Release (Dialysis Method) start Start hydrate_membrane Hydrate Dialysis Membrane start->hydrate_membrane fill_bag Fill Dialysis Bag with Formulation hydrate_membrane->fill_bag place_in_medium Place Bag in Release Medium fill_bag->place_in_medium incubate Incubate at 37°C with Agitation place_in_medium->incubate sample Sample Release Medium at Time Points incubate->sample analyze Analyze Drug Concentration (HPLC) sample->analyze calculate Calculate Cumulative Drug Release analyze->calculate end End calculate->end

Application Notes and Protocols: Benzyl Benzoate in Topical Microemulsions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl benzoate, an ester of benzyl alcohol and benzoic acid, is a well-established pharmaceutical active ingredient, primarily used as a scabicide and pediculicide. Its application in topical formulations can be challenging due to its oily nature and potential for skin irritation. Microemulsions have emerged as a promising drug delivery system to overcome these limitations. These thermodynamically stable, transparent, and easily prepared systems can enhance the dermal and transdermal delivery of drugs.

This document provides detailed application notes and experimental protocols for the formulation and characterization of topical microemulsions incorporating this compound, often as the oil phase itself.

Role of this compound in Microemulsions

In the context of topical microemulsions, this compound can serve multiple functions:

  • Active Pharmaceutical Ingredient (API): It is an effective treatment for scabies and lice.

  • Oil Phase: Due to its lipophilic nature, this compound can act as the oil phase in oil-in-water (o/w) microemulsions, a key component for encapsulating the drug.

  • Solvent: It can act as a solvent for other lipophilic drugs that may be included in the formulation.

  • Penetration Enhancer: Its chemical properties may contribute to the overall skin penetration enhancement effect of the microemulsion.

Formulation Components

A typical this compound microemulsion consists of the following components:

  • Oil Phase: this compound.

  • Aqueous Phase: Purified water or a buffer solution.

  • Surfactant: Non-ionic surfactants such as Polysorbates (e.g., Tween 80) are commonly used due to their low skin irritation potential.

  • Co-surfactant: Short to medium-chain alcohols (e.g., ethanol, propylene glycol) or phospholipids are often employed to reduce the interfacial tension and increase the fluidity of the interfacial film, which is crucial for the spontaneous formation of the microemulsion.

Data Presentation: Formulation and Characterization Parameters

The following tables summarize typical quantitative data for this compound microemulsions, providing a baseline for formulation development.

Table 1: Example Formulations of this compound Microemulsions

Formulation CodeThis compound (% w/w)Surfactant (e.g., Tween 80) (% w/w)Co-surfactant (e.g., Phospholipid & Ethanol) (% w/w)Aqueous Phase (% w/w)
BB-ME-110303030
BB-ME-215352525
BB-ME-320402020

Table 2: Physicochemical Characterization of Optimized this compound Microemulsion

ParameterTypical Value
Globule Size (nm)20 - 200
Polydispersity Index (PDI)< 0.3
Zeta Potential (mV)-10 to -30
Refractive Index1.4 - 1.5
pH5.5 - 7.0
Drug Content (%)98 - 102

Experimental Protocols

Protocol 1: Construction of Pseudo-Ternary Phase Diagrams

This protocol is essential for identifying the concentration ranges of the components that will form a stable microemulsion.

Materials:

  • This compound (Oil Phase)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Propylene Glycol or Ethanol)

  • Purified Water (Aqueous Phase)

  • Glass vials

  • Magnetic stirrer and stir bars

  • Burette

Procedure:

  • Prepare different weight ratios of the surfactant and co-surfactant (Smix), for example, 1:1, 2:1, 1:2, etc.

  • In separate glass vials, mix the oil phase (this compound) and the Smix at various weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).

  • Slowly titrate each oil/Smix mixture with the aqueous phase (purified water) dropwise from a burette while continuously stirring at a moderate speed (e.g., 200-300 rpm) at room temperature.

  • After each addition of the aqueous phase, allow the mixture to equilibrate. Observe the mixture for transparency and homogeneity. The endpoint of the titration is the point where the solution turns from clear to turbid.

  • Record the amount of aqueous phase added to reach the turbidity point.

  • Plot the data on a triangular graph to construct the pseudo-ternary phase diagram. The area of transparency represents the microemulsion region.

G cluster_prep Preparation of Component Mixtures cluster_titration Aqueous Titration cluster_analysis Data Analysis prep_smix Prepare Surfactant:Co-surfactant (Smix) Ratios prep_oil_smix Prepare Oil:Smix Ratios prep_smix->prep_oil_smix titrate Titrate Oil:Smix with Water prep_oil_smix->titrate observe Observe for Transparency/Turbidity titrate->observe record Record Water Volume observe->record plot Plot Pseudo-Ternary Phase Diagram record->plot identify Identify Microemulsion Region plot->identify

Workflow for constructing a pseudo-ternary phase diagram.
Protocol 2: Preparation of this compound Microemulsion

This protocol describes the preparation of the microemulsion using the water titration method based on the results from the phase diagram.

Materials:

  • This compound

  • Surfactant

  • Co-surfactant

  • Purified Water

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh the required amounts of this compound, surfactant, and co-surfactant into a beaker based on a formulation within the identified microemulsion region of the phase diagram.

  • Mix the components thoroughly using a magnetic stirrer until a homogenous and transparent solution is formed.

  • Slowly add the required amount of purified water to the mixture drop by drop while stirring continuously at a moderate speed (e.g., 200-300 rpm).

  • Continue stirring for a specified period (e.g., 15-30 minutes) at room temperature until a clear and transparent microemulsion is formed.

Protocol 3: Characterization of the Microemulsion

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure:

  • Dilute the microemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects (a dilution factor of 100 is common).

  • Equilibrate the sample to the desired temperature (e.g., 25°C) in the instrument.

  • Set the instrument parameters, including the refractive index of the dispersant (water) and the material.

  • Perform the measurement in triplicate.

  • Record the average globule size (Z-average) and the Polydispersity Index (PDI).

Instrument: DLS instrument with a zeta potential measurement cell.

Procedure:

  • Dilute the microemulsion sample with a suitable buffer (e.g., 10 mM NaCl) to ensure sufficient conductivity for the measurement.

  • Inject the diluted sample into the zeta potential cell, ensuring no air bubbles are present.

  • Place the cell in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C).

  • Perform the measurement in triplicate.

  • Record the average zeta potential value.

Instrument: High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer.

Procedure:

  • Accurately weigh a known amount of the microemulsion (e.g., 1 ml).

  • Dissolve the microemulsion in a suitable solvent (e.g., methanol) in which this compound is freely soluble.

  • Make further dilutions with the solvent to bring the concentration of this compound within the linear range of the analytical method.

  • Filter the solution through a 0.45 µm syringe filter.

  • Analyze the sample using a validated HPLC or UV spectrophotometric method to determine the concentration of this compound.

  • Calculate the drug content as a percentage of the labeled amount.

G cluster_formulation Microemulsion Formulation cluster_characterization Physicochemical Characterization cluster_evaluation Performance Evaluation formulate Prepare this compound Microemulsion size Globule Size & PDI (DLS) formulate->size zeta Zeta Potential formulate->zeta drug_content Drug Content (HPLC/UV) formulate->drug_content permeation In Vitro Skin Permeation (Franz Cell) formulate->permeation stability Stability Studies formulate->stability

Overall workflow for formulation and evaluation.
Protocol 4: In Vitro Skin Permeation Study

Apparatus: Franz diffusion cell.

Membrane: Excised rat, pig, or human skin.

Procedure:

  • Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.

  • Fill the receptor compartment with a suitable buffer solution (e.g., phosphate-buffered saline pH 7.4) and maintain the temperature at 32 ± 0.5°C to mimic physiological skin temperature. Stir the receptor fluid continuously.

  • Apply a known quantity of the this compound microemulsion to the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Analyze the withdrawn samples for this compound concentration using a validated analytical method (HPLC or UV spectrophotometry).

  • At the end of the study, dismantle the setup, and determine the amount of drug retained in the skin.

  • Calculate the cumulative amount of drug permeated per unit area and plot it against time. The slope of the linear portion of the plot gives the steady-state flux.

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action against scabies mites is neurotoxicity. It acts on the nervous system of the parasites, leading to their death. The exact molecular targets are not fully elucidated but are believed to involve disruption of ion channels in the nerve cell membranes of the mites.

The microemulsion formulation enhances the delivery of this compound into the skin, where the mites reside, through several mechanisms:

  • Increased Solubilization: The microemulsion maintains this compound in a solubilized state, which is essential for its partitioning into the stratum corneum.

  • Enhanced Permeation: The surfactants and co-surfactants in the microemulsion can fluidize the lipid bilayers of the stratum corneum, reducing its barrier function and facilitating drug penetration.

  • High Surface Area: The small globule size of the microemulsion provides a large surface area for drug release and absorption into the skin.

G cluster_me Microemulsion (ME) Delivery cluster_skin Skin Barrier cluster_action Therapeutic Action me This compound in Microemulsion sc Stratum Corneum me->sc Enhanced Permeation epidermis Epidermis sc->epidermis Drug Diffusion mite Scabies Mite epidermis->mite Drug Reaches Target neurotoxicity Neurotoxicity mite->neurotoxicity death Mite Death neurotoxicity->death

Mechanism of enhanced delivery and action.

Conclusion

The use of this compound in topical microemulsions offers a promising approach to improve its therapeutic efficacy and patient compliance for the treatment of skin

Protocol for Benzyl Benzoate Application in Scabies Clinical Trials: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive framework for the clinical investigation of benzyl benzoate as a treatment for scabies (Sarcoptes scabiei var. hominis infestation). The following sections detail the methodologies for participant screening, treatment application, and the assessment of efficacy and safety, supported by quantitative data from various clinical studies.

Data Presentation: Efficacy and Safety of this compound

The following tables summarize quantitative data from clinical trials investigating the use of this compound for scabies, often in comparison to other standard treatments.

Table 1: Cure Rates of this compound in Comparative Clinical Trials

Study/TrialThis compound RegimenComparator RegimenThis compound Cure RateComparator Cure RateFollow-up Period
Meyersburg et al.25% emulsion, daily for 3 consecutive daysPermethrin 5% cream, daily for 3 consecutive days87%27%3 weeks
Skabi-Rid Clinical Trial25% emulsion, two applications 12 hours apartPermethrin 5% lotion, single application67.8%70.7%Day 29
Bachewar et al.25% lotion, two consecutive nightly applicationsIvermectin 200 µg/kg, single doseNot specified, but part of a cost-effectiveness analysis100% (after two weeks)2 weeks
Systematic Review & Meta-Analysis10-25% topical applicationPermethrin 5% topical47.5%73%1 week

Table 2: Safety and Tolerability Profile of this compound

Adverse EventFrequency Reported in Clinical TrialsDescription
Burning/Stinging Sensation43% in one studyA common, generally mild and transient sensation upon application.
Skin Irritation/Contact DermatitisMentioned as a possibility, especially with repeated applicationsCan manifest as redness, itching, or dryness at the site of application.
PruritusCan persist post-treatmentItching may continue for up to 4 weeks after successful treatment due to an allergic reaction to dead mites.

Experimental Protocols

This section outlines the detailed methodologies for conducting a clinical trial on the application of this compound for scabies.

Participant Screening and Enrollment Protocol
  • Informed Consent: Obtain written informed consent from all prospective participants.

  • Inclusion Criteria:

    • Age 18 years or older.

    • Diagnosis of active scabies infestation confirmed by the 2020 International Alliance for the Control of Scabies (IACS) Consensus Criteria for Confirmed Scabies (Level A), which requires visualization of mites, eggs, or fecal pellets via light microscopy of skin scrapings.

    • Presence of clinical signs and symptoms, such as burrows, inflammatory/non-inflammatory lesions, and pruritus.

  • Exclusion Criteria:

    • Diagnosis of crusted (Norwegian) scabies.

    • Known hypersensitivity or allergy to this compound or any of its excipients.

    • Treatment with any scabicide within the 28 days prior to the study.

    • Chronic or recurrent dermatological conditions that could interfere with the diagnosis of scabies or the evaluation of treatment efficacy.

    • Pregnancy or breastfeeding.

This compound Application Protocol
  • Patient Education: Instruct the patient on the correct application procedure. Emphasize the importance of treating all household members and close contacts simultaneously to prevent re-infestation.

  • Pre-application Shower/Bath: The patient should take a warm bath or shower and dry the skin thoroughly before the first application.

  • Application of this compound (25% Emulsion):

    • Shake the emulsion well before use.

    • Apply a sufficient amount of the emulsion to cover the entire body surface from the neck down, including the soles of the feet. Pay special attention to skin folds, such as between the fingers and toes, under the arms, and in the groin area.

    • The emulsion should be rubbed in well.

  • Duration of Application: The medication should remain on the skin for 24 hours.

  • Re-application: Depending on the study design, a second application may be required 24 hours after the first, without bathing in between.

  • Post-application Washing: After the 24-hour application period, the patient should wash their entire body thoroughly with warm water and soap.

  • Decontamination of Fomites: All clothing, bedding, and towels used by the patient in the 72 hours prior to treatment should be washed in hot water (at least 60°C) and dried in a hot dryer or sealed in a plastic bag for at least 72 hours.

Efficacy Assessment Protocol
  • Primary Efficacy Endpoint: The primary endpoint is the "cure rate," defined as the complete resolution of all scabies lesions (burrows, papules, vesicles) and the absence of mites, eggs, or scybala on microscopic examination of skin scrapings at the final follow-up visit (e.g., Day 28).

  • Secondary Efficacy Endpoints:

    • Pruritus Assessment: The severity of itching will be assessed using a 10-point Visual Analog Scale (VAS), where 0 is no itching and 10 is the worst imaginable itching. This assessment will be performed at baseline and at each follow-up visit.

    • Lesion Count: The number of specific scabies lesions (e.g., burrows, inflammatory papules) in predefined body regions will be counted at baseline and at each follow-up visit.

    • Dermatological Life Quality Index (DLQI): The impact of scabies on the patient's quality of life will be assessed using the DLQI questionnaire at baseline and at the final follow-up visit.

Safety and Tolerability Assessment Protocol
  • Adverse Event Monitoring: All adverse events (AEs), whether reported by the patient or observed by the investigator, will be recorded throughout the study. This includes the nature, intensity, duration, and relationship to the study drug.

  • Dermatological Safety Assessment: Local skin reactions at the site of application will be assessed at each visit using static scales for:

    • Erythema (redness)

    • Edema (swelling)

    • Scaling/Dryness

    • Erosion/Ulceration

  • Patient-Reported Outcomes: Symptoms such as burning, stinging, or itching at the application site will be recorded as reported by the patient.

Visualizations

Experimental Workflow Diagram

ScabiesClinicalTrialWorkflow Screening Screening & Enrollment InclusionCriteria Inclusion/Exclusion Criteria Met? Screening->InclusionCriteria Consent Informed Consent InclusionCriteria->Consent Yes EndOfStudy End of Study InclusionCriteria->EndOfStudy No Baseline Baseline Assessment (Day 0) Consent->Baseline Randomization Randomization Baseline->Randomization TreatmentArmA Arm A: This compound Application Randomization->TreatmentArmA TreatmentArmB Arm B: Comparator/Placebo Randomization->TreatmentArmB FollowUp1 Follow-up Visit 1 (e.g., Day 14) TreatmentArmA->FollowUp1 TreatmentArmB->FollowUp1 EfficacySafety1 Efficacy & Safety Assessment FollowUp1->EfficacySafety1 FollowUp2 Follow-up Visit 2 (e.g., Day 28) EfficacySafety2 Efficacy & Safety Assessment FollowUp2->EfficacySafety2 EfficacySafety1->FollowUp2 EfficacySafety2->EndOfStudy

Caption: Workflow of a randomized controlled clinical trial for scabies treatment.

Logical Relationship of Assessments

ScabiesAssessmentLogic Diagnosis Scabies Diagnosis (IACS Criteria) Efficacy Efficacy Assessment Diagnosis->Efficacy Safety Safety Assessment Diagnosis->Safety CureRate Primary Endpoint: Cure Rate Efficacy->CureRate Pruritus Secondary Endpoint: Pruritus (VAS) Efficacy->Pruritus Lesions Secondary Endpoint: Lesion Count Efficacy->Lesions QoL Secondary Endpoint: Quality of Life (DLQI) Efficacy->QoL AEs Adverse Events Safety->AEs LocalTol Local Tolerability (Erythema, Edema, etc.) Safety->LocalTol

Caption: Relationship between diagnosis and assessment endpoints in a scabies clinical trial.

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Benzyl Benzoate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

AN-001

Abstract

This application note provides a comprehensive overview of reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the quantitative determination of benzyl benzoate in various pharmaceutical formulations, such as injections, creams, and lotions. The described methodologies are essential for quality control and stability testing in the pharmaceutical industry. Detailed experimental protocols, including sample preparation and chromatographic conditions, are presented. Furthermore, a summary of method validation parameters, in accordance with International Council for Harmonisation (ICH) guidelines, is provided to ensure the reliability and accuracy of the results.

Introduction

This compound is an organic compound that is used as a medication and insect repellent. As a medication, it is used to treat scabies and lice. It is also a common excipient in pharmaceutical formulations, acting as a solubilizing agent or a co-solvent, particularly in injectable preparations. Accurate quantification of this compound is crucial to ensure the safety, efficacy, and quality of the final drug product. HPLC is a powerful analytical technique that offers high specificity, sensitivity, and accuracy for the determination of active pharmaceutical ingredients (APIs) and excipients in complex matrices. This note details a robust HPLC method for the quantification of this compound.

Experimental

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Chromatography Data System (CDS): For data acquisition and processing.

  • Analytical Balance: For accurate weighing of standards and samples.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid or acetic acid (analytical grade).

  • Reference Standard: this compound USP reference standard.

Chromatographic Conditions

A typical RP-HPLC method for the analysis of this compound utilizes a C8 or C18 column with a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and water. The UV detection wavelength is commonly set at 254 nm.[1][2][3] The specific conditions can be optimized depending on the formulation matrix and the presence of other interfering substances. A gradient elution may be employed for complex samples to achieve better separation.[1][2]

Experimental Workflow

HPLC Workflow for this compound Quantification cluster_Prep Preparation cluster_HPLC HPLC Analysis cluster_Data Data Processing Standard_Prep Standard Preparation (Weigh and dissolve this compound RS) HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Standard_Prep->HPLC_System Inject Sample_Prep Sample Preparation (Weigh/measure formulation and dilute) Sample_Prep->HPLC_System Inject Chromatography Chromatographic Separation (C18 Column, Mobile Phase Elution) HPLC_System->Chromatography Detection UV Detection (at 254 nm) Chromatography->Detection Data_Acquisition Data Acquisition (Chromatogram Generation by CDS) Detection->Data_Acquisition Integration Peak Integration (Determine Peak Area) Data_Acquisition->Integration Calculation Concentration Calculation (Comparison with Standard) Integration->Calculation Result Final Result (Report this compound Content) Calculation->Result

% this compound = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

References

Application Notes and Protocols for the Enzymatic Synthesis of Benzyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of benzyl benzoate utilizing enzymatic catalysts. This environmentally friendly approach offers a sustainable alternative to traditional chemical synthesis methods. The following sections detail various enzymatic strategies, present key quantitative data in a comparative format, and provide comprehensive experimental protocols based on published research.

Introduction to Enzymatic Synthesis of this compound

This compound is a widely used compound in pharmaceuticals, primarily as a topical treatment for scabies and lice, and also as a fixative in fragrances and a plasticizer.[1][2] Traditional chemical synthesis often involves high temperatures and the use of harsh catalysts.[2][3] Enzymatic synthesis, employing lipases, presents a "green" alternative that operates under milder conditions, offering high specificity and reducing the generation of hazardous waste.[1]

Lipases are versatile enzymes that can catalyze esterification, transesterification, and acylation reactions to produce this compound. Immobilized lipases are particularly advantageous as they can be easily recovered and reused, enhancing the economic viability of the process. This document explores different approaches to the enzymatic synthesis of this compound, focusing on the use of commercially available immobilized lipases such as Novozym® 435, Lipozyme® RM IM, and Lipozyme® TL-IM.

Enzymatic Reaction Pathways

The enzymatic synthesis of this compound can be achieved primarily through two main pathways: acylation and transesterification.

  • Acylation: This method involves the reaction of benzyl alcohol with an acyl donor, such as benzoic acid or benzoic anhydride. While benzoic acid is a direct precursor, its low solubility can be a limiting factor. Benzoic anhydride often serves as a more effective acyl donor, leading to higher reaction rates and conversions.

  • Transesterification: In this pathway, an ester of benzoic acid, such as methyl benzoate, reacts with benzyl alcohol to form this compound and a corresponding alcohol (methanol in this case). This method can be highly efficient, especially in solvent-free systems.

Below is a diagram illustrating the general enzymatic reaction for the synthesis of this compound.

EnzymaticSynthesis Acyl Donor Acyl Donor Enzyme Immobilized Lipase Acyl Donor->Enzyme Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Enzyme This compound This compound Byproduct Byproduct Enzyme->this compound Enzyme->Byproduct

Caption: General workflow of lipase-catalyzed synthesis of this compound.

Quantitative Data Summary

The efficiency of enzymatic this compound synthesis is influenced by several factors, including the choice of enzyme, acyl donor, substrate molar ratio, temperature, and reaction time. The following tables summarize key quantitative data from various studies to facilitate comparison.

Table 1: Comparison of Different Acyl Donors and Enzymes for this compound Synthesis
EnzymeAcyl DonorMolar Ratio (Acyl Donor:Alcohol)Temp. (°C)Time (h)Conversion (%)Reference
Lipozyme TL-IMBenzoic Anhydride1:650692
Lipozyme RM-IMBenzoic AnhydrideNot SpecifiedNot SpecifiedNot SpecifiedHigh
Novozym® 435Benzoic AnhydrideNot SpecifiedNot SpecifiedNot SpecifiedHigh
Novozym® 435Methyl Benzoate1:67324>90
Lipozyme 435Methyl Benzoate1:673782 (Microwave)
CalB@NF@SiO2Benzoic AnhydrideNot SpecifiedNot SpecifiedNot Specified97
Native CalBBenzoic AnhydrideNot SpecifiedNot SpecifiedNot Specified>99
Table 2: Effect of Reaction Conditions on this compound Synthesis via Transesterification
EnzymeHeating MethodEnzyme Loading (% w/w)Molar Ratio (Ester:Alcohol)Temp. (°C)Time (h)Conversion (%)Reference
Lipozyme 435Conventional101:67324>90
Lipozyme 435Microwave161:673782

Experimental Protocols

This section provides detailed methodologies for key experiments in the enzymatic synthesis of this compound.

Protocol for Acylation using Benzoic Anhydride (Batch Process)

This protocol is based on a solvent-free batch process using immobilized lipase.

Materials:

  • Immobilized Lipase (e.g., Lipozyme TL-IM)

  • Benzyl Alcohol

  • Benzoic Anhydride

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

  • Hexane (for sample dilution and analysis)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactant Preparation: In a reaction vessel, combine benzyl alcohol and benzoic anhydride at a molar ratio of 6:1.

  • Enzyme Addition: Add the immobilized lipase (e.g., Lipozyme TL-IM) to the reaction mixture. A typical enzyme loading is 6 wt.% relative to the total mass of the substrates.

  • Reaction Incubation: Place the vessel in a shaking incubator or on a heated magnetic stirrer set to 50°C.

  • Reaction Monitoring: Periodically withdraw small aliquots of the reaction mixture. Dilute the samples with a suitable solvent like hexane for GC analysis to determine the conversion of benzyl alcohol to this compound.

  • Reaction Termination: Continue the reaction for 6 hours or until the desired conversion is achieved.

  • Product Recovery: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and stored for reuse. The liquid product mixture can be purified by distillation to obtain pure this compound.

AcylationProtocol cluster_prep Preparation cluster_reaction Reaction cluster_recovery Recovery A Mix Benzyl Alcohol and Benzoic Anhydride (6:1 molar ratio) B Add Immobilized Lipase (e.g., 6 wt.%) A->B C Incubate at 50°C with agitation B->C D Monitor reaction by GC C->D E Filter to separate enzyme D->E F Wash and reuse enzyme E->F G Purify product by distillation E->G

Caption: Experimental workflow for the acylation of benzyl alcohol.

Protocol for Transesterification using Methyl Benzoate (Solvent-Free)

This protocol describes a solvent-free transesterification reaction using an immobilized lipase.

Materials:

  • Immobilized Lipase (e.g., Lipozyme 435)

  • Benzyl Alcohol

  • Methyl Benzoate

  • Reaction vessel

  • Heating system (conventional water bath or microwave reactor)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactant Preparation: In a reaction vessel, combine methyl benzoate and benzyl alcohol. An excess of benzyl alcohol is typically used, for example, a molar ratio of 1:6 (methyl benzoate to benzyl alcohol), to act as a solvent and shift the reaction equilibrium.

  • Enzyme Addition: Add the immobilized lipase (e.g., Lipozyme 435) to the mixture. The enzyme loading can be optimized, for instance, 10% (w/w) for conventional heating or 16% (w/w) for microwave-assisted synthesis.

  • Reaction:

    • Conventional Heating: Place the vessel in a water bath at 73°C and stir the mixture.

    • Microwave-Assisted: Place the vessel in a microwave reactor set to maintain a temperature of 73°C.

  • Reaction Monitoring: Take samples at regular intervals and analyze by GC to determine the conversion to this compound.

  • Reaction Completion: The reaction time will vary with the heating method. For conventional heating, high conversion (>90%) may be achieved in 24 hours, while microwave assistance can reduce the time to around 7 hours for significant conversion (e.g., 82%).

  • Enzyme and Product Recovery: After the reaction, filter the mixture to recover the immobilized enzyme. The enzyme can be washed with a solvent like acetone, dried, and reused for subsequent batches. The liquid product can be purified via distillation.

TransesterificationProtocol cluster_setup Reaction Setup cluster_heating Heating Method cluster_post_reaction Post-Reaction A Combine Methyl Benzoate and Benzyl Alcohol (1:6 molar ratio) B Add Immobilized Lipase (10-16% w/w) A->B C Conventional Heating (73°C, 24h) B->C Option 1 D Microwave-Assisted (73°C, 7h) B->D Option 2 E Monitor by GC C->E D->E F Filter to recover enzyme E->F G Purify this compound F->G

Caption: Workflow for transesterification-based this compound synthesis.

Enzyme Reusability

A significant advantage of using immobilized enzymes is their potential for reuse over multiple reaction cycles. Studies have shown that lipases like Lipozyme 435 can be reused for up to 4 cycles in the synthesis of this compound without a significant loss of activity. Proper handling, including washing with a suitable solvent (e.g., acetone) and drying between cycles, is crucial for maintaining enzyme stability and performance.

Conclusion

The enzymatic synthesis of this compound offers a promising and sustainable alternative to conventional chemical methods. By selecting the appropriate enzyme, acyl donor, and optimizing reaction conditions, high yields and conversions can be achieved under mild conditions. The use of immobilized enzymes further enhances the process's efficiency and cost-effectiveness through catalyst recycling. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to implement and further innovate in the green synthesis of this important pharmaceutical compound.

References

Application Notes and Protocols for Benzyl Benzoate in Veterinary Mange Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benzyl benzoate for the treatment of mange in veterinary medicine. The information is compiled to assist researchers, scientists, and drug development professionals in understanding its efficacy, mechanism of action, and application in experimental and clinical settings.

Introduction

This compound is an ester of benzyl alcohol and benzoic acid with the chemical formula C₁₄H₁₂O₂. It is a well-established acaricide used in both human and veterinary medicine for the treatment of parasitic infestations, most notably scabies (sarcoptic mange). Its affordability and effectiveness have made it a common choice for treating mange in various animal species, including dogs, sheep, cattle, and horses. However, it is important to note that this compound is toxic to cats and should not be used in this species.

The primary mechanism of action of this compound is neurotoxicity to the mites.[1][2][3][4] It is absorbed through the mite's exoskeleton and acts on the parasite's nervous system, leading to paralysis and death.[1] In vitro studies have demonstrated its rapid acaricidal effects, with the ability to kill Sarcoptes mites within minutes of exposure.

Data Presentation

In Vitro Efficacy of this compound
Mite SpeciesConcentrationExposure TimeMortality RateReference
Sarcoptes scabiei25%< 3 hours100%
Dermatophagoides farinaeActive powder24 hours100%
Dermatophagoides pteronyssinusActive powder12 hours90%
Dermatophagoides pteronyssinusActive powder24 hours100%
Demodex folliculorum25%26 ± 2.9 minNot specified
Demodex folliculorum10%120 ± 7.6 minNot specified
Demodex folliculorum5%168 ± 15 minNot specified
In Vivo Efficacy of this compound for Sarcoptic Mange
Animal SpeciesTreatment ProtocolEfficacy OutcomeReference
SheepTopical application on alternate daysMite-free after 7 applications (14 days)
Buffalo CalvesTopical spray of 25% this compound lotion for 2 consecutive days (in combination with injectable ivermectin)Significant improvement, though less rapid than ivermectin plus permethrin
Dogs (House dust mite sensitivity)Environmental treatment with this compound until guanine test was negative48% showed no skin lesions or pruritus; 36% showed moderate improvement

Experimental Protocols

In Vitro Acaricidal Activity Assay (Contact Bioassay)

This protocol is a generalized procedure based on methodologies described in the literature for testing the efficacy of acaricides against mites like Sarcoptes scabiei.

1. Objective: To determine the in vitro efficacy of this compound against mange mites.

2. Materials:

  • This compound of known purity

  • Solvent (e.g., ethanol, acetone, or liquid paraffin)

  • Mites (Sarcoptes scabiei or other target species)

  • Petri dishes or filter paper

  • Micropipettes

  • Stereomicroscope

  • Incubator

  • Timer

  • Control substance (solvent only)

  • Positive control (acaricide with known efficacy, e.g., ivermectin)

3. Mite Collection:

  • Mites should be collected from a naturally or experimentally infested host animal.

  • Skin scrapings are taken from the edges of active mange lesions.

  • Mites are isolated from the skin debris under a stereomicroscope. Only adult motile mites should be selected for the assay.

4. Preparation of Test Solutions:

  • Prepare a stock solution of this compound in the chosen solvent.

  • From the stock solution, prepare a series of dilutions to test a range of concentrations.

5. Assay Procedure:

  • Dispense a small, fixed volume (e.g., 100 µL) of each this compound dilution onto a filter paper disc placed in a Petri dish.

  • Allow the solvent to evaporate completely, leaving a thin film of the test substance.

  • Place a predetermined number of live adult mites (e.g., 10-20) onto the treated filter paper.

  • Seal the Petri dishes to prevent mites from escaping.

  • Incubate the dishes at a controlled temperature (e.g., 25-28°C) and humidity (e.g., 70-80%).

  • Observe the mites under the stereomicroscope at regular intervals (e.g., 1, 2, 4, 8, 12, and 24 hours).

  • Mite mortality is determined by the absence of movement, even when gently prodded with a fine needle.

6. Data Analysis:

  • Calculate the percentage of mortality at each concentration and time point.

  • Determine the LC₅₀ (lethal concentration for 50% of the mites) and LT₅₀ (lethal time for 50% of the mites) values using probit analysis.

Veterinary Clinical Trial Protocol for Topical Mange Treatment

This protocol outlines a general framework for conducting a clinical trial to evaluate the efficacy of a topical this compound formulation for the treatment of sarcoptic mange in dogs.

1. Objective: To evaluate the efficacy and safety of a topical this compound formulation for the treatment of naturally occurring sarcoptic mange in dogs.

2. Study Design: A randomized, controlled, and blinded clinical trial.

3. Animal Selection:

  • Inclusion Criteria: Dogs with a confirmed diagnosis of sarcoptic mange (based on clinical signs and positive skin scrapings), of a specified age and weight range, and with owner consent.

  • Exclusion Criteria: Pregnant or lactating bitches, dogs with severe concurrent diseases, or dogs that have received other acaricidal treatments within a specified period.

4. Treatment Groups:

  • Treatment Group: Dogs receiving the this compound formulation.

  • Control Group: Dogs receiving a placebo or an approved active control.

5. Treatment Administration:

  • The formulation should be applied topically according to a predetermined schedule (e.g., once weekly for 4-6 weeks).

  • The volume and application method should be standardized.

6. Efficacy Assessment:

  • Primary Endpoint: Percentage reduction in mite counts from skin scrapings at specified time points (e.g., days 14, 28, and 42).

  • Secondary Endpoints:

    • Clinical score reduction (based on the extent of lesions, pruritus, alopecia, and crusting).

    • Percentage of dogs with negative skin scrapings.

    • Owner assessment of pruritus.

7. Safety Assessment:

  • Monitor for any adverse reactions at the site of application and systemically.

  • Conduct physical examinations and, if necessary, blood work at baseline and at the end of the study.

8. Data Analysis:

  • Statistical analysis should be performed to compare the efficacy and safety between the treatment and control groups.

Mandatory Visualizations

G cluster_0 In Vitro Acaricidal Assay Workflow A Mite Collection (from infested host) C Contact Bioassay (Mites exposed to treated surface) A->C B Preparation of Benzyl Benzoate Solutions B->C D Incubation (Controlled temperature and humidity) C->D E Mortality Assessment (Microscopic observation at time intervals) D->E F Data Analysis (LC50 and LT50 determination) E->F

Caption: Workflow for in vitro acaricidal efficacy testing.

G cluster_1 Hypothetical Signaling Pathway for Neurotoxic Acaricides A This compound (Acaricide) B Penetration of Mite Exoskeleton A->B C Interaction with Neuronal Membranes B->C D Disruption of Ion Channel Function (e.g., Sodium, Chloride channels) C->D E Altered Neurotransmitter Release/Reception C->E F Hyperexcitation or Inhibition of Neuronal Signaling D->F E->F G Paralysis F->G H Death of Mite G->H

Caption: Generalized neurotoxic mechanism of this compound.

References

The Enduring Scent: Benzyl Benzoate as a Fixative in Perfume Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development and fragrance science, understanding the role and application of fixatives is paramount in creating long-lasting and stable scent formulations. Benzyl benzoate, a synthetically derived or naturally occurring compound found in plants like cinnamon and cloves, serves as a cornerstone fixative in the perfume industry.[1] Its primary function is to reduce the evaporation rate of more volatile fragrance components, thereby prolonging the overall scent profile.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound as a fixative in perfume research.

Mechanism of Action and Application

This compound's efficacy as a fixative stems from its low volatility and its ability to act as a solvent for many aromatic molecules.[4][5] By forming weaker intermolecular bonds with the more volatile fragrance compounds, it effectively "anchors" them, slowing their release into the air. This ensures a more linear and sustained fragrance experience for the consumer. Its faint, sweet, and balsamic odor profile allows it to blend seamlessly into various fragrance families without significantly altering the intended scent.

Beyond its role as a fixative, this compound also functions as a valuable solvent and diluent in fragrance formulations. It can dissolve crystalline musks and other challenging raw materials, ensuring a homogenous and stable final product.

Quantitative Data: Comparative Fixation Efficacy

A comparative study on the effect of different fixative materials on perfume longevity provides valuable quantitative insights into the performance of this compound. The following table summarizes the maximum fixation times achieved with various fixatives under specific formulation parameters.

Fixative MaterialAlcohol Concentration (%)Perfume Addition (%)Fixative Concentration (%)Maximum Fixation Time (hours/gram)
This compound 75300.15.9
Glycerin75300.16.3
Musk75300.16.1
Sandalwood8517.50.555.9

Table 1: Comparison of maximum fixation times for different fixatives. Data sourced from a comparative study on perfume formulation parameters.

Experimental Protocols

To evaluate the efficacy of this compound as a fixative, two primary experimental approaches are recommended: instrumental analysis using gas chromatography and sensory evaluation.

Instrumental Analysis: Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Evaporation Rate Determination

This protocol allows for the quantitative measurement of the reduction in volatile fragrance compounds over time.

Objective: To quantify the effect of this compound on the evaporation rate of a model perfume.

Materials:

  • Model perfume formulation (a mixture of top, middle, and base notes in ethanol)

  • This compound (perfumery grade)

  • Ethanol (perfumery grade)

  • Filter paper or other standard substrate

  • Headspace vials

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with a headspace autosampler

Procedure:

  • Sample Preparation:

    • Prepare a control perfume solution without any fixative.

    • Prepare a test perfume solution containing a specific concentration of this compound (e.g., 5% w/w).

  • Application:

    • Apply a precise and equal amount of the control and test solutions to separate, identical substrates (e.g., filter paper).

  • Incubation and Sampling:

    • Place each substrate in a headspace vial.

    • Analyze the headspace of each vial at predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) using the GC-MS.

  • GC-MS Analysis:

    • The GC-MS will separate and identify the individual volatile compounds in the headspace. The peak area of each compound is proportional to its concentration.

  • Data Analysis:

    • Compare the decrease in the peak areas of the volatile fragrance compounds in the control and test samples over time. A slower decrease in the test sample indicates a successful fixative effect.

experimental_workflow_gcms cluster_prep Sample Preparation cluster_application Application cluster_analysis Analysis prep_control Prepare Control Perfume (No Fixative) apply Apply to Substrate prep_control->apply prep_test Prepare Test Perfume (+ this compound) prep_test->apply incubation Incubation in Headspace Vials apply->incubation gcms Headspace GC-MS Analysis (at time intervals) incubation->gcms data Data Analysis: Compare Evaporation Rates gcms->data sensory_evaluation_workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis prep_samples Prepare Control & Test Perfume Samples dip_strips Dip & Code Smelling Strips prep_samples->dip_strips present_strips Present to Panelists (at time intervals) dip_strips->present_strips rate_intensity Rate Scent Intensity present_strips->rate_intensity describe_character Describe Scent Character present_strips->describe_character analyze_intensity Statistical Analysis of Intensity Ratings rate_intensity->analyze_intensity analyze_description Analysis of Scent Descriptions describe_character->analyze_description logical_relationships cluster_properties Properties of this compound cluster_outcome Desired Outcomes low_volatility Low Volatility prolonged_longevity Prolonged Fragrance Longevity low_volatility->prolonged_longevity solvent_properties Solvent Properties stable_formulation Stable & Homogenous Formulation solvent_properties->stable_formulation faint_odor Faint Odor Profile unaltered_scent Unaltered Scent Character faint_odor->unaltered_scent

References

Application Notes and Protocols for Spray-Drying Benzyl Benzoate-Containing Nanocapsules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the techniques and considerations for the spray-drying of nanocapsules containing benzyl benzoate as an oily core. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations to clarify workflows and relationships.

Application Notes

Spray-drying is a widely utilized technique for converting liquid formulations, such as nanocapsule suspensions, into dry powders. This process offers advantages in terms of stability, handling, and storage.[1][2] However, the formulation of spray-dried nanocapsules containing this compound presents unique challenges and considerations.

A primary concern is the solvent properties of this compound. Studies have shown that this compound can act as a solvent for common encapsulating polymers like poly(D,L-lactic acid) (PLA) and poly-ε-caprolactone (PεC).[3][4][5] This can lead to the dissolution of the polymer shell and the potential formation of micelles rather than true core-shell nanocapsules. Furthermore, this compound can be entrained and lost during the spray-drying process, which may affect the final product's composition and performance.

Despite these challenges, spray-drying of this compound-containing formulations can be achieved with careful optimization of both the nanocapsule formulation and the spray-drying process parameters. The use of a drying adjuvant, such as colloidal silicon dioxide (e.g., Aerosil 200), is often necessary to facilitate the drying process and improve the flowability of the resulting powder.

Characterization of the final spray-dried powder is critical to ensure the integrity of the nanostructures. Techniques such as scanning electron microscopy (SEM) are essential to visualize the morphology of the particles and confirm the presence of nanostructures adsorbed onto the surface of the drying adjuvant. Particle size analysis, drug content, and encapsulation efficiency are also key parameters to evaluate the quality of the final product.

Experimental Protocols

Preparation of this compound-Containing Nanocapsules

This protocol is based on the nanoprecipitation method.

Materials:

  • Polymer (e.g., PLA, PεC)

  • This compound (oil core)

  • Active Pharmaceutical Ingredient (API) - to be dissolved in the oil core

  • Acetone (organic solvent)

  • Polysorbate 80 (surfactant)

  • Purified Water

Procedure:

  • Organic Phase Preparation: Dissolve the polymer and the API in a mixture of acetone and this compound.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, such as Polysorbate 80.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under magnetic stirring. The nanocapsules will form spontaneously as the acetone diffuses into the aqueous phase.

  • Solvent Evaporation: Remove the acetone from the nanocapsule suspension using a rotary evaporator under reduced pressure.

  • Final Volume Adjustment: Adjust the final volume of the nanocapsule suspension with purified water to achieve the desired concentration.

Spray-Drying of Nanocapsule Suspension

Materials:

  • Nanocapsule suspension

  • Drying adjuvant (e.g., colloidal silicon dioxide - Aerosil 200)

Equipment:

  • Spray dryer (e.g., Büchi B-190 Mini Spray Dryer)

Procedure:

  • Adjuvant Dispersion: Disperse the drying adjuvant in the nanocapsule suspension under magnetic stirring.

  • Spray Dryer Setup: Set the spray dryer parameters (see Table 1 for typical ranges).

  • Atomization: Feed the nanocapsule suspension containing the adjuvant into the spray dryer. The liquid is atomized into fine droplets.

  • Drying: The droplets are passed through a heated air stream, causing rapid evaporation of the water and resulting in a dry powder.

  • Collection: The dried powder is separated from the air stream by a cyclone and collected.

Characterization of Spray-Dried Nanocapsules

a. Particle Size and Zeta Potential:

  • Re-disperse a known amount of the spray-dried powder in purified water.

  • Analyze the particle size distribution and zeta potential using a dynamic light scattering (DLS) instrument.

b. Encapsulation Efficiency and Drug Loading:

  • Total Drug Content: Dissolve a known amount of the spray-dried powder in a suitable solvent to break the nanocapsules and release the drug. Quantify the drug concentration using a validated analytical method (e.g., HPLC).

  • Free Drug Content: Disperse a known amount of the spray-dried powder in the aqueous phase and separate the nanocapsules from the aqueous phase using a suitable technique (e.g., ultrafiltration). Quantify the amount of drug in the aqueous phase.

  • Calculate Encapsulation Efficiency (EE%) and Drug Loading (DL%):

    • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL% = [Mass of Encapsulated Drug / Total Mass of Spray-Dried Powder] x 100

c. Scanning Electron Microscopy (SEM):

  • Mount the spray-dried powder onto an SEM stub using double-sided carbon tape.

  • Sputter-coat the sample with a conductive material (e.g., gold or platinum).

  • Examine the morphology of the particles under the SEM.

Quantitative Data Summary

Table 1: Typical Spray-Drying Process Parameters for Nanocapsules

ParameterTypical RangeReference
Inlet Temperature120 - 180 °C
Outlet Temperature60 - 100 °C
Feed Rate2 - 10 mL/min
Atomizing Airflow400 - 800 L/h
Aspirator/Blower Rate80 - 100%

Table 2: Characterization of this compound-Containing Nanocapsules (Before and After Spray-Drying)

ParameterBefore Spray-Drying (Suspension)After Spray-Drying (Re-dispersed Powder)Reference
Particle Size (nm)150 - 300150 - 350 (slight increase may be observed)
Polydispersity Index (PDI)< 0.2< 0.3
Zeta Potential (mV)-20 to -40-20 to -40
Drug Recovery/Content~100%>90% (may appear >100% due to mass loss of other components)

Visualizations

experimental_workflow cluster_prep Nanocapsule Preparation cluster_sd Spray-Drying cluster_char Characterization prep1 1. Prepare Organic Phase (Polymer + API + this compound + Acetone) prep2 2. Prepare Aqueous Phase (Surfactant + Water) prep3 3. Nanoprecipitation (Add Organic to Aqueous Phase) prep2->prep3 prep4 4. Solvent Evaporation (Remove Acetone) prep3->prep4 sd1 5. Add Drying Adjuvant (e.g., Aerosil 200) prep4->sd1 sd2 6. Atomize Suspension sd1->sd2 sd3 7. Dry with Hot Air sd2->sd3 sd4 8. Collect Powder sd3->sd4 char1 Particle Size & Zeta Potential sd4->char1 char2 Encapsulation Efficiency & Drug Loading sd4->char2 char3 Morphology (SEM) sd4->char3

Caption: Experimental workflow for the preparation and spray-drying of this compound-containing nanocapsules.

characterization_logic cluster_physical Physical Properties cluster_chemical Chemical Properties product Spray-Dried Nanocapsule Powder size Particle Size (DLS) product->size morphology Morphology (SEM) product->morphology redispersibility Redispersibility product->redispersibility drug_content Drug Content (HPLC) product->drug_content ee Encapsulation Efficiency drug_content->ee

Caption: Logical relationships in the characterization of spray-dried nanocapsules.

References

Troubleshooting & Optimization

Technical Support Center: Benzyl Benzoate Resistance in Sarcoptes scabiei

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating benzyl benzoate resistance in Sarcoptes scabiei. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and experimental issues in a Q&A format.

Q1: Is there confirmed evidence of this compound resistance in Sarcoptes scabiei?

A1: Currently, widespread clinical resistance to this compound in scabies mites has not been confirmed in the scientific literature. While there are anecdotal reports of treatment failures, these are not substantiated by robust laboratory evidence of a specific resistance mechanism. In contrast, resistance to other acaricides like permethrin is more clearly documented. However, the potential for resistance development exists, and research in this area is crucial. In laboratory bioassays, this compound has demonstrated high efficacy, killing both permethrin-susceptible and resistant mites within minutes.

Q2: What are the potential mechanisms of acaricide resistance in scabies mites?

A2: While specific mechanisms for this compound resistance are not yet defined, researchers can extrapolate from known acaricide resistance pathways in mites and other arthropods. These primarily include:

  • Metabolic Detoxification: Increased activity of detoxification enzymes that metabolize the acaricide into less toxic compounds. Key enzyme families include Glutathione S-transferases (GSTs), cytochrome P450 monooxygenases (P450s), and esterases.

  • Target Site Insensitivity: Genetic mutations in the molecular target of the acaricide (e.g., ion channels in the mite's nervous system), which prevent the drug from binding effectively. This compound is believed to be a neurotoxin, though its precise target is not fully elucidated.

  • Reduced Penetration: Changes in the mite's cuticle that reduce the absorption of the topical agent.

  • Increased Efflux: Overexpression of transporter proteins, such as ATP-binding cassette (ABC) transporters, which actively pump the acaricide out of the mite's cells.

Q3: How can I set up a bioassay to test for this compound resistance?

A3: An in vitro contact bioassay is a standard method. A detailed protocol is provided in the "Experimental Protocols" section below. The basic principle involves exposing live mites to a surface treated with a known concentration of this compound and measuring mortality over time compared to a control group. Key considerations include mite viability, consistent drug application, and maintaining appropriate temperature and humidity.

Q4: My in vitro bioassay results are inconsistent. What am I doing wrong?

A4: Inconsistent results are a common challenge. Use the following troubleshooting guide:

  • High Mortality in Control Group:

    • Issue: The mites may be stressed or damaged during collection and handling. The incubation environment (temperature/humidity) may be suboptimal.

    • Solution: Refine your mite collection technique to minimize physical stress. Ensure the incubator is stable at ~28°C and 95-100% relative humidity. Always use a negative control (e.g., the solvent like mineral oil alone) to assess baseline mite viability over the 24-hour test period.

  • High Variability Between Replicates:

    • Issue: Uneven application of the this compound solution or inconsistent number/age of mites per replicate.

    • Solution: Ensure the this compound is thoroughly dissolved and spread evenly across the entire surface of the petri dish or filter paper. Standardize the number of adult female mites used for each replicate.

  • No Mite Mortality at High Concentrations:

    • Issue: This could indicate true resistance. It could also be due to degradation of the this compound solution or insufficient contact time.

    • Solution: Prepare fresh drug solutions for each experiment. Confirm mite viability. Ensure mites are making direct contact with the treated surface. Include a positive control (an acaricide known to be effective) to validate the assay setup.

Q5: How can I investigate if metabolic detoxification is involved in suspected resistance?

A5: You can use synergists in your bioassays. Synergists are chemicals that inhibit specific detoxification enzymes, potentially restoring the efficacy of the acaricide

optimizing benzyl benzoate synthesis to reduce impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing benzyl benzoate synthesis and reducing impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Q: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in this compound synthesis can stem from several factors, primarily related to reaction conditions and reagent quality.

  • Sub-optimal Reaction Temperature: Ensure the reaction is conducted at the appropriate temperature for the chosen method. For instance, in the amine-catalyzed reaction of benzyl chloride and dry sodium benzoate, the temperature should be around 130-140°C.[1] Overheating can lead to side reactions and decomposition.[1]

  • Incorrect Order of Reagent Addition: The sequence of adding reagents is critical. In the sodium alkoxide method using benzaldehyde and benzyl alcohol, the sodium benzoxide catalyst should be prepared first and then added gradually to the benzaldehyde.[2]

  • Poor Quality of Starting Materials:

    • Benzaldehyde: The presence of more than 1% benzoic acid in the benzaldehyde can significantly reduce the yield by reacting with the sodium alcoholate catalyst.[2] It is advisable to wash the benzaldehyde with a sodium carbonate solution and redistill it if necessary.[2]

    • Benzyl Alcohol: The benzyl alcohol used should be free of aldehyde impurities, as these can interfere with the catalyst and lead to side reactions.

  • Insufficient Reaction Time: Some synthesis methods require sufficient time to reach completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure it has gone to completion.

  • Inefficient Catalyst: The choice and handling of the catalyst are crucial. For example, when using triethylamine as a catalyst in the reaction of benzyl chloride and sodium benzoate, its presence can lower the required reaction temperature and shorten the reaction time, leading to higher yields.

Issue 2: Presence of Impurities in the Final Product

Q: I am observing significant impurities in my purified this compound. How can I identify and minimize them?

A: The presence of impurities is a common challenge. The nature of the impurity often points to a specific issue in the synthesis or purification process. High-performance liquid chromatography (HPLC) is a common analytical method to ensure the purity of this compound.

  • Unreacted Starting Materials: The presence of benzyl alcohol, benzaldehyde, or benzoic acid indicates an incomplete reaction or inefficient purification.

    • Troubleshooting: Ensure the reaction goes to completion. During the workup, a thorough wash with a basic solution like sodium bicarbonate can help remove unreacted benzoic acid by converting it into its water-soluble salt. Recovered benzyl alcohol should be treated with strong sodium hydroxide to remove any benzaldehyde before reuse.

  • Dibenzyl Ether: This is a common impurity, especially in syntheses involving benzaldehyde or benzyl alcohol at high temperatures. Its boiling point is very close to that of this compound, making it difficult to remove by distillation.

    • Troubleshooting: Strict temperature control is essential to minimize the formation of dibenzyl ether. Avoid localized overheating of the reaction mixture.

  • Benzoic Anhydride, Toluene, and Benzaldehyde from Decomposition: At very high temperatures (around 350°C), this compound can undergo disproportionation to form these byproducts.

    • Troubleshooting: Maintain the reaction and distillation temperatures below the decomposition point of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Several methods are commonly employed for the synthesis of this compound:

  • Reaction of Benzyl Chloride with Sodium Benzoate: This can be performed in an aqueous solution or under anhydrous conditions with a catalyst like triethylamine or zinc oxide.

  • Reaction of Benzaldehyde with Sodium Benzoxide (Claisen-Tishchenko Condensation): This method involves the self-condensation of benzaldehyde in the presence of a sodium alkoxide catalyst.

  • Esterification of Benzyl Alcohol with Benzoic Acid: This reaction is typically catalyzed by an acid.

  • Transesterification of Methyl Benzoate with Benzyl Alcohol: This method can be catalyzed by bases or enzymes.

Q2: How can I effectively monitor the progress of my this compound synthesis?

A2: Thin Layer Chromatography (TLC) is a straightforward and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q3: What are the key safety precautions to take during this compound synthesis?

A3: this compound synthesis involves handling chemicals that require appropriate safety measures. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Some reagents, like triethylamine, are flammable, toxic, and have strong irritant properties. Be aware of the specific hazards of all chemicals used and consult their Safety Data Sheets (SDS).

Data Presentation

Table 1: Comparison of this compound Synthesis Methods and Reported Yields/Purity

Synthesis MethodReactantsCatalyst/ConditionsReported YieldReported PurityKey ImpuritiesReference
Sodium Alkoxide MethodBenzaldehyde, Benzyl AlcoholSodium Benzoxide90-93%99%Dibenzyl Ether
Amine-Catalyzed ReactionBenzyl Chloride, Sodium BenzoateTriethylamine, 130-140°C≥95%Not specifiedUnreacted starting materials
Zinc Oxide-Catalyzed ReactionBenzyl Chloride, Sodium BenzoateZinc Oxide, 50-70°C99-99.5%HighNot specified
Enzymatic TransesterificationMethyl Benzoate, Benzyl AlcoholLipozyme 435, 73°C>90% conversionHigh (after distillation)Not specified

Experimental Protocols

Protocol 1: Synthesis of this compound via the Sodium Alkoxide Method

This protocol is based on the procedure described in Organic Syntheses.

  • Catalyst Preparation: Dissolve 3g of metallic sodium in 70g of pure benzyl alcohol by warming for 30 minutes. Cool the resulting sodium benzoxide solution to room temperature.

  • Reaction: Gradually add the cooled sodium benzoxide solution to 454g of benzaldehyde (containing less than 1% benzoic acid) with thorough mixing. Maintain the temperature below 50-60°C, cooling if necessary. A gelatinous mass will form.

  • Heating: After the initial temperature rise ceases (approximately 30 minutes), warm the mixture on a water bath for 1-2 hours with occasional shaking.

  • Workup: Cool the reaction product and treat it with 200 cc of water. Separate the oil layer and wash it once more with water.

  • Purification: Subject the oil layer to distillation under reduced pressure. The first fraction will contain unreacted benzyl alcohol and benzaldehyde. The main fraction of this compound will distill at 184-185°C / 15 mm Hg.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis reagents Select & Purify Reagents (Benzaldehyde, Benzyl Alcohol) catalyst Prepare Catalyst (e.g., Sodium Benzoxide) reagents->catalyst Use pure alcohol mixing Controlled Addition of Reagents reagents->mixing catalyst->mixing heating Reaction at Optimal Temperature mixing->heating Maintain T < 60°C monitoring Monitor Progress (TLC/HPLC) heating->monitoring monitoring->heating Continue if incomplete workup Aqueous Workup (Washing) monitoring->workup Reaction complete distillation Vacuum Distillation workup->distillation analysis Purity Analysis (HPLC, GC-MS) distillation->analysis

Caption: Workflow for this compound Synthesis

troubleshooting_impurities Troubleshooting Impurities in this compound Synthesis cluster_impurities Impurity Type cluster_causes Potential Causes cluster_solutions Solutions start Impurity Detected in Product unreacted_sm Unreacted Starting Materials (Benzoic Acid, Benzyl Alcohol) start->unreacted_sm dibenzyl_ether Dibenzyl Ether start->dibenzyl_ether other_byproducts Other Byproducts start->other_byproducts cause_incomplete_rxn Incomplete Reaction unreacted_sm->cause_incomplete_rxn cause_poor_workup Inefficient Workup unreacted_sm->cause_poor_workup cause_high_temp High Reaction Temperature dibenzyl_ether->cause_high_temp other_byproducts->cause_high_temp cause_impure_reagents Impure Reagents other_byproducts->cause_impure_reagents sol_increase_time Increase Reaction Time/Temp cause_incomplete_rxn->sol_increase_time sol_optimize_workup Optimize Washing Steps cause_poor_workup->sol_optimize_workup sol_control_temp Strict Temperature Control cause_high_temp->sol_control_temp sol_purify_reagents Purify Starting Materials cause_impure_reagents->sol_purify_reagents

Caption: Troubleshooting Impurity Formation

References

Technical Support Center: Stability of Benzyl Benzoate in Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of benzyl benzoate in pharmaceutical preparations. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during formulation development and stability testing.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue Possible Cause(s) Recommended Solution(s)
Precipitation of this compound in Aqueous Formulations This compound has very low water solubility. Addition to an aqueous medium can cause it to precipitate.- Utilize co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) to increase solubility.- Develop a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) or a microemulsion.- Incorporate a suitable surfactant (e.g., Polysorbate 80) to form micelles that can encapsulate this compound.
Phase Separation in Emulgel or Cream Formulations - Imbalance in the oil-to-water ratio.- Inappropriate concentration or type of emulsifying agent or gelling agent.- Changes in temperature or pH during storage.- Optimize the ratio of oil, water, surfactant, and co-surfactant.- For emulgels, ensure the pH is appropriate for the gelling agent (e.g., pH 6-6.5 for Carbopol 934).- Conduct compatibility studies with all excipients.
Unexpected Peaks in HPLC Chromatogram - Degradation of this compound.- Presence of impurities in the this compound raw material or excipients.- Interaction between this compound and excipients.- Perform forced degradation studies to identify potential degradation products and their retention times.- Analyze individual excipients and the drug substance to check for impurities.- Ensure the HPLC method is specific and can separate this compound from all potential interfering peaks.
Peak Tailing or Splitting in HPLC Analysis - Interaction of this compound or its degradation products with residual silanols on the HPLC column.- Inappropriate mobile phase pH.- Column overload.- Use a mobile phase with a pH that ensures the analyte is in a single ionic form.- Employ an end-capped HPLC column.- Reduce the sample concentration or injection volume.
Loss of Potency in the Final Formulation Over Time - Chemical degradation of this compound due to hydrolysis, oxidation, or photolysis.- Physical instability leading to non-uniform drug distribution.- Protect the formulation from light and air by using opaque, airtight containers.- Control the pH of the formulation to minimize hydrolysis.- Add antioxidants to prevent oxidative degradation.- Ensure the formulation is physically stable through proper homogenization and selection of stabilizers.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in pharmaceutical preparations?

A1: The main degradation pathways for this compound are:

  • Hydrolysis: this compound can hydrolyze to form benzoic acid and benzyl alcohol, a reaction that is accelerated by alkaline conditions.

  • Photodegradation: Exposure to light, especially UV radiation, can lead to the formation of degradation products such as benzaldehyde and benzoic acid.

  • Oxidation: this compound can be susceptible to oxidation, which may be initiated by exposure to air, heat, or the presence of oxidizing agents.

Q2: How can I prevent the hydrolysis of this compound in an aqueous-based formulation?

A2: To minimize hydrolysis, it is crucial to control the pH of the formulation. This compound is more stable in neutral to slightly acidic conditions. Avoid alkaline excipients that could increase the pH of

Technical Support Center: Troubleshooting Phase Separation in Benzyl Benzoate Emulsions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing phase separation in benzyl benzoate emulsions. The following guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Troubleshooting Guides

Phase separation in this compound emulsions can manifest in several ways, including creaming, coalescence, and Ostwald ripening. Below are systematic guides to identify and resolve these issues.

Issue 1: Creaming or Sedimentation

Description: The emulsion separates into two layers, with the dispersed phase (either this compound or the aqueous phase) concentrating at the top (creaming) or bottom (sedimentation). This is often a reversible process.

Troubleshooting Steps:

  • Increase the Viscosity of the Continuous Phase: A more viscous external phase slows the movement of dispersed droplets. Consider adding viscosity-modifying agents like Carbopol 934, tragacanth, or microcrystalline cellulose.

  • Reduce Droplet Size: Smaller droplets are less susceptible to gravitational forces. This can be achieved by optimizing the homogenization process.

    • Increase homogenization speed.

    • Increase homogenization time.

  • Optimize Phase Volume Ratio: An excessively high concentration of the dispersed phase can lead to instability. Adjust the oil-to-water ratio.

  • Match Densities of the Two Phases: While challenging, adjusting the density of either the oil or water phase to be closer to the other can minimize gravitational separation.

Issue 2: Coalescence

Description: Dispersed droplets merge to form larger droplets, leading to irreversible phase separation. This is a more severe form of instability than creaming.

Troubleshooting Steps:

  • Optimize Surfactant Concentration and Type:

    • Insufficient Surfactant: Ensure there is enough emulsifier to adequately cover the surface of the droplets.

    • Inappropriate HLB Value: The Hydrophile-Lipophile Balance (HLB) of the surfactant system must be suitable for a this compound (oil-in-water) emulsion. A higher HLB is generally required.

    • Surfactant Incompatibility: Avoid using anionic and cationic surfactants in the same formulation.

  • Strengthen the Interfacial Film: The combination of surfactants and co-surfactants should create a robust layer around the droplets. For this compound emulsions, combinations like Tween 80 with a co-surfactant such as a mixture of phospholipid and ethanol have been shown to be effective.

  • Control Temperature: Elevated temperatures can decrease viscosity and increase droplet movement, promoting coalescence. Conversely, for certain formulations, heating during preparation is necessary to dissolve all components. Ensure controlled cooling.

  • Avoid Excessive Electrolyte Concentration: High levels of electrolytes can disrupt the stability of emulsions stabilized by ionic surfactants.

Issue 3: Ostwald Ripening

Description: Larger droplets grow at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase. This is more common in emulsions with a slightly soluble dispersed phase.

Troubleshooting Steps:

  • Optimize the Oil Phase Composition: If possible, include a small amount of a highly water-insoluble compound in the this compound phase. This can inhibit the diffusion process.

  • Select an Efficient Surfactant: A surfactant that provides a low interfacial tension can reduce the driving force for Ostwald ripening.

  • Narrow the Droplet Size Distribution: A more uniform droplet size, achieved through optimized homogenization, can reduce the potential for ripening.

  • Increase Continuous Phase Viscosity: A thicker continuous phase can slow the diffusion of this compound molecules.

Frequently Asked Questions (FAQs)

Q1: What are the initial visual indicators of instability in my this compound emulsion?

A1: Common visual signs of instability include:

  • Creaming: A layer of the dispersed phase, often appearing whiter or more opaque, forming at the top of the emulsion.

  • Sedimentation: The settling of the dispersed phase to the bottom.

  • Flocculation: Clumping of droplets, which may give the emulsion a grainy appearance. This can be a precursor to coalescence.

  • Coalescence: The appearance of larger, visible droplets of this compound or water, leading to clear phase separation.

  • Phase Inversion: A change in the emulsion type, for example, from an oil-in-water (O/W) to a water-in-oil (W/O) emulsion, which can significantly alter its texture and properties.

Q2: How does the concentration of the surfactant affect the stability of my this compound emulsion?

A2: Surfactant concentration is critical. Insufficient surfactant will not adequately cover the oil droplets, leading to coalescence. Conversely, excessive surfactant concentration can sometimes lead to the formation of micelles that may not contribute to stabilizing the interface, and in some cases, can even destabilize the emulsion. It is crucial to determine the optimal surfactant concentration for your specific formulation.

Q3: What is the role of a co-surfactant in this compound emulsions?

A3: A co-surfactant, often a short-chain alcohol or another amphiphilic molecule, can enhance emulsion stability by being incorporated into the interfacial film between the primary surfactant molecules. This can increase the flexibility and strength of the film, further preventing coalescence. In some this compound microemulsion formulations, a mixture of phospholipid and ethanol has been used as a co-surfactant with Tween 80.

Q4: Can the order of adding ingredients impact the stability of my this compound emulsion?

A4: Yes, the order of addition is important. Typically, the dispersed phase is added gradually to the continuous phase with continuous homogenization. For oil-in-water emulsions, the this compound phase (often containing the oil-soluble surfactant) is added to the aqueous phase.

Q5: My this compound emulsion is stable at room temperature but separates when stored at a higher temperature. Why does this happen and what can I do?

A5: Higher temperatures can decrease the viscosity of the continuous phase, increase the kinetic energy of the droplets, and potentially affect the solubility of the surfactant. This can accelerate creaming and coalescence. To improve thermal stability, consider:

  • Adding a viscosity modifier to maintain the viscosity at elevated temperatures.

  • Ensuring your surfactant system is stable and effective across the desired temperature range.

  • Optimizing droplet size through more efficient homogenization.

Data Presentation

Table 1: Common Formulation Components for this compound Emulsions

ComponentExampleFunctionTypical Concentration Range (% w/w)Reference(s)
Oil Phase This compoundActive Pharmaceutical Ingredient (API)25%
Aqueous Phase Purified WaterVehicleq.s. to 100%
Surfactant (O/W) Tween 80, Span 80Emulsifying Agent1-10%
Co-surfactant Phospholipid/Ethanol mixtureStabilizerVaries
Viscosity Modifier Carbopol 934Gelling/Thickening Agent0.5-2%
pH Adjuster Triethanolamine (TEA)Neutralizer for Carbopolq.s. to pH 6-6.5

Table 2: Influence of Homogenization Parameters on Emulsion Stability

| Parameter | Effect of Increase | Rationale | Recommended Action for Instability | Reference(s) | |---|---|---|

Validation

Acaricidal Efficacy of Benzyl Benzoate Against House Dust Mites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the acaricidal activity of benzyl benzoate against common house dust mites (Dermatophagoides pteronyssinus and Dermatophagoides farinae). It compares its efficacy with other acaricidal agents and presents supporting experimental data to validate its use in various applications, from environmental control to potential therapeutic developments.

Mechanism of Action

This compound acts as a potent neurotoxin to house dust mites.[1][2] It is believed to be absorbed through the mite's exoskeleton, subsequently disrupting the normal functioning of their nervous system.[1] This neurotoxic effect leads to paralysis and ultimately, the death of the mites.[1] While the precise molecular targets within the mite's nervous system are not fully elucidated, its efficacy as a contact acaricide is well-documented.[3]

Comparative Acaricidal Performance

The following table summarizes the quantitative data on the mortality of house dust mites exposed to this compound and other common acaricides, as reported in various laboratory studies.

AcaricideConcentrationMite SpeciesExposure TimeMortality Rate (%)Reference
This compound Moist PowderD. farinae, D. pteronyssinus12 hours90%
This compound Moist PowderD. farinae, D. pteronyssinus24 hours100%
This compound 2.0% SprayD. pteronyssinus24 hours100%
This compound 0.4%Not Specified24 hoursEffective
Phenyl Salicylate VariousNot SpecifiedNot SpecifiedPromising Alternative
Tea Leaf Extract VariousNot SpecifiedNot SpecifiedNo virtual effect
Essential Oils (Eucalyptus, Laurel) VariousNot SpecifiedNot SpecifiedLittle acaricidal activity
Permethrin 5% 5% CreamSarcoptes scabiei3 consecutive days27% (Cure Rate)
This compound 25% 25% EmulsionSarcoptes scabiei3 consecutive days87% (Cure Rate)

Note: Data for Permethrin and this compound 25% is for Sarcoptes scabiei, the scabies mite, but is included for a broader acaricidal comparison.

Experimental Protocols

The following is a synthesized experimental protocol for assessing the acaricidal activity of this compound, based on common methodologies described in the literature.

Objective: To determine the mortality rate of house dust mites upon direct contact with this compound.

Materials:

  • This compound (of desired concentration and formulation, e.g., moist powder, spray, or solution in a solvent like ethanol).

  • House dust mites (Dermatophagoides pteronyssinus or Dermatophagoides farinae) culture.

  • Petri dishes or specially designed wells.

  • Filter paper (e.g., Whatman No. 1).

  • Micropipette.

  • Stereomicroscope.

  • Fine brush for mite handling.

  • Incubator set to 25°C and 75% relative humidity.

  • Control substance (e.g., solvent vehicle without this compound).

Procedure:

  • Preparation of Test Arenas:

    • Cut filter paper to fit the bottom of the Petri dishes.

    • Apply a specific volume of the this compound solution evenly onto the filter paper. For powder formulations, a uniform layer is applied.

    • Allow the solvent to evaporate completely in a fume hood, leaving a dry residue of the test compound.

    • Prepare control filter papers treated only with the solvent.

  • Mite Introduction:

    • Using a fine brush under a stereomicroscope, carefully transfer a known number of adult mites (e.g., 20-50) from the culture to the center of the treated and control filter papers.

  • Incubation:

    • Place the Petri dishes in an incubator maintained at 25°C and 75% relative humidity, conditions optimal for mite survival.

  • Mortality Assessment:

    • At predetermined time points (e.g., 1, 4, 8, 12, and 24 hours), examine the mites under the stereomicroscope.

    • Mites are considered dead if they are immobile and do not respond to a gentle touch with the fine brush.

    • Count the number of dead and live mites in both the treatment and control groups.

  • Data Analysis:

    • Calculate the percentage mortality for each time point, correcting for any mortality in the control group using Abbott's formula: Corrected Mortality (%) = [ ( % mortality in treatment - % mortality in control ) / ( 100 - % mortality in control ) ] * 100

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment cluster_analysis Analysis prep_solution Prepare this compound Solution prep_filter Treat Filter Paper prep_solution->prep_filter prep_control Prepare Control Filter Paper prep_solution->prep_control intro_mites Introduce Mites to Filter Paper prep_filter->intro_mites prep_control->intro_mites incubation Incubate at 25°C & 75% RH intro_mites->incubation observe_mortality Observe Mite Mortality at Time Intervals incubation->observe_mortality record_data Record Dead and Live Mites observe_mortality->record_data calc_mortality Calculate Percentage Mortality record_data->calc_mortality analyze_results Analyze and Compare Results calc_mortality->analyze_results

Caption: Experimental workflow for assessing the acaricidal activity of this compound.

Proposed Mechanism of Action Pathway

mechanism_of_action benzyl_benzoate This compound Application contact Contact with Mite Exoskeleton benzyl_benzoate->contact penetration Penetration of Exoskeleton contact->penetration nervous_system Interaction with Mite Nervous System (Specific target unknown) penetration->nervous_system neurotoxicity Neurotoxic Effects nervous_system->neurotoxicity paralysis Paralysis neurotoxicity->paralysis death Mite Death paralysis->death

Caption: Proposed neurotoxic mechanism of action of this compound on house dust mites.

References

A Comparative Guide to Validated HPLC Methods for Benzyl Benzoate Purity Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry for assessing the purity and potency of active pharmaceutical ingredients (APIs) and formulated products. This guide provides a comparative overview of validated HPLC methods for the determination of benzyl benzoate purity. The information presented is collated from various validated methodologies, offering a comprehensive resource for laboratory professionals.

The following sections detail the experimental protocols and performance data of different reversed-phase HPLC (RP-HPLC) methods. These methods are crucial for ensuring the quality and consistency of this compound in pharmaceutical preparations.

Comparison of Validated HPLC Method Performance

The efficacy of an HPLC method is determined by its validation parameters. The table below summarizes the performance characteristics of two distinct HPLC methods used for the analysis of this compound and related compounds. These parameters are essential for evaluating the reliability, sensitivity, and accuracy of a method.

Validation Parameter Method 1: RP-HPLC for this compound Method 2: RP-HPLC for this compound and related compounds
Specificity No interference observed between the drug peak and other peaks.[1]No interference from blank or placebo was observed at the retention times of the analytes.[2][3]
System Suitability (%RSD) ≤ 2.0% for peak areas of 5 reference standard injections. Observed %RSD = 0.2.[1]Tailing factor and theoretical plates were evaluated; %RSD for six injections was within acceptable limits.
Linearity (R²) > 0.99. Observed R² = 1.0000.[1]Not explicitly stated for this compound alone, but linearity was established for the mixture.
Accuracy (% Recovery) Within 5.0% of the expected result at 3 concentrations. Observed values: 101.1% (low), 99.5% (med), 98.8% (high).Average percent recoveries from 50% to 150% of the specification were within the limitations.
Precision (%RSD) ≤ 2.0% for triplicate tests at 3 concentrations. Observed %RSD = 1.1.The %RSD of fulvestrant, benzyl alcohol, and this compound were found to be within the limitations.
Limit of Detection (LOD) Not specified.Not specified for this compound. For related compounds (Benzyl Alcohol), LODs of 50-60 µg/mL have been reported in other methods.
Limit of Quantitation (LOQ) Not specified.Not specified for this compound. For related compounds (Benzyl Alcohol), LOQs of 70-80 µg/mL have been reported in other methods.

Detailed Experimental Protocols

The successful implementation of an HPLC method is contingent on the precise execution of the experimental protocol. Below are detailed methodologies for two validated HPLC methods.

Method 1: Reversed-Phase HPLC for this compound Purity

This method is a straightforward approach for the direct analysis of this compound.

  • Chromatographic System: A reverse-phase HPLC system with UV detection was used.

  • Column: While the specific column is not mentioned, a C18 column is typical for this type of analysis.

  • Mobile Phase: The exact composition is not detailed in the summary. However, a mixture of acetonitrile and water is common for the analysis of this compound.

  • Detection: UV detection. The wavelength was not specified.

  • Validation: The method was validated according to USP <1225> Validation of Compendial Procedures, USP <621> Chromatography, and ICH guidelines.

Method 2: RP-HPLC for Simultaneous Determination of Fulvestrant, Benzyl Alcohol, and this compound

This gradient method is designed for the analysis of this compound in a more complex formulation.

  • Chromatographic System: A SHIMADZU i-Prominence HPLC system with an auto-sampler and UV detector was utilized.

  • Column: Phenomenex Luna C8 (150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: Deionized water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: T/%B: 0.01/40, 2.5/40, 3.5/60, 10.0/60, 11.0/40, 15.0/40.

  • Flow Rate: 1.5 mL/minute.

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C.

  • Detection: UV detection at 254 nm for this compound and Benzyl Alcohol, and 280 nm for Fulvestrant.

  • Retention Time: The retention time for this compound was approximately 7.728 ± 0.05 minutes.

  • Validation: The method was validated according to ICH guidelines.

Workflow for HPLC Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC method for purity testing.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity (Interference Check) start->specificity linearity Linearity (Correlation Coefficient) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision, %RSD) accuracy->precision lod_loq LOD & LOQ (Sensitivity) precision->lod_loq robustness Robustness (Method's Capacity to Remain Unaffected by Small Variations) lod_loq->robustness system_suitability System Suitability (Ensuring System Performance) robustness->system_suitability documentation Documentation & Reporting system_suitability->documentation end End: Validated Method documentation->end

Caption: A flowchart illustrating the key stages in the validation of an HPLC method.

References

Unveiling the Spasmolytic Properties of Benzyl Benzoate on Smooth Muscle Tissue: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spasmolytic effects of benzyl benzoate on smooth muscle tissue against other common spasmolytic agents. The information presented is supported by experimental data from peer-reviewed studies, offering a comprehensive overview for research and development purposes.

Comparative Analysis of Spasmolytic Potency

The spasmolytic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes the IC50 values for this compound, its derivatives, and other well-established spasmolytic agents on various smooth muscle tissues. Lower IC50 values indicate higher potency.

CompoundTissueSpasmogenIC50 (µM)Reference
Benzyl 2,6-dimethoxybenzoateGuinea-pig ileumSpontaneous1.49 - 4.96
This compound (natural) Human prostateNoradrenaline (10 µM)~0.25 (22% inhibition)
This compound (natural) Human prostateNoradrenaline (100 µM)~0.5 (34.6% inhibition)
PapaverineGuinea-pig ileumSpontaneous4.23
PapaverineRat Smooth Muscle Cells---100
AlverineGuinea-pig ileumKCl0.93 (µg/ml)
VerapamilVascular Smooth MuscleAngiotensin II3.5
AtropineMuscarinic Receptors---0.0022 - 0.0043

Note: The data for natural this compound on human prostate tissue indicates the percentage of inhibition at specific concentrations, not a direct IC50 value.

Delving into the Mechanisms of Action

The precise mechanism underlying the spasmolytic effect of this compound on smooth muscle is not yet fully elucidated. However, existing research points towards a multifactorial action that likely involves the modulation of intracellular calcium levels, a key regulator of smooth muscle contraction.

One study suggests that this compound may exert its effects by acting as an antagonist at angiotensin II receptors, which are known to mediate vasoconstriction. Another study on human prostate smooth muscle indicates a potential interaction with α-adrenergic receptors or a direct effect on calcium channels.

For comparison, the well-characterized spasmolytic agent, papaverine , primarily acts as a non-specific phosphodiesterase (PDE) inhibitor. This inhibition leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn activate protein kinases that phosphorylate various downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation. Papaverine may also directly inhibit calcium channels.

Atropine , another common spasmolytic, acts as a competitive antagonist of muscarinic acetylcholine receptors, thereby blocking the contractile signals mediated by acetylcholine. Verapamil is a classic calcium channel blocker that directly inhibits the influx of extracellular calcium through L-type calcium channels, leading to vasodilation and smooth muscle relaxation. Alverine is thought to have a dual mechanism, both inhibiting calcium influx and reducing the sensitivity of the contractile apparatus to calcium.

Visualizing the Pathways

To better understand the complex processes involved, the following diagrams illustrate the general experimental workflow for assessing spasmolytic activity and the potential signaling pathways for smooth muscle relaxation.

experimental_workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experimentation cluster_analysis Data Acquisition & Analysis animal Euthanized Animal (e.g., Guinea Pig) dissection Dissection of Smooth Muscle Tissue (e.g., Ileum) animal->dissection mounting Mounting of Tissue in Organ Bath dissection->mounting solution Physiological Salt Solution (e.g., Tyrode's) at 37°C mounting->solution aeration Aeration with Carbogen (95% O2, 5% CO2) mounting->aeration transducer Connection to Isometric Force Transducer mounting->transducer recording Recording of Muscle Tension transducer->recording equilibration Equilibration Period contraction Induction of Contraction (Spontaneous or with Agonist) equilibration->contraction drug_addition Cumulative Addition of Test Compound (e.g., this compound) contraction->drug_addition drug_addition->recording analysis Calculation of % Inhibition and IC50 recording->analysis

Figure 1. Experimental workflow for assessing spasmolytic activity using an isolated organ bath. (Within 100 characters)

Comparative

A Head-to-Head Battle in Scabies Treatment: Benzyl Benzoate Versus Permethrin

Author: BenchChem Technical Support Team. Date: November 2025

An evidence-based comparison of the efficacy, safety, and mechanisms of two leading topical scabicides for researchers and drug development professionals.

The global increase in scabies infestations, coupled with reports of growing resistance to standard treatments, has intensified the search for the most effective therapeutic agents. Among the most widely used topical treatments are benzyl benzoate and permethrin. This guide provides a comprehensive comparison of their efficacy, supported by data from recent clinical trials and systematic reviews, to inform future research and drug development in dermatology.

Comparative Efficacy and Safety Profile

Recent clinical evidence has provided a clearer picture of the comparative efficacy of this compound and permethrin in treating scabies. A 2024 double-blinded, randomized controlled trial published in the British Journal of Dermatology demonstrated a significantly higher cure rate for 25% this compound compared to 5% permethrin.[1][2] In this study, the dermoscopy-verified cure rate for this compound was 87%, while the rate for permethrin was only 27%.[1][3][4] This suggests a potential decline in the effectiveness of permethrin, possibly due to mite resistance.

However, a 2025 systematic review and meta-analysis of seven randomized controlled trials, encompassing 783 patients, found that topical permethrin showed a superior and faster improvement in scabies lesions and pruritus within the first week of treatment. After the first week, no significant differences in efficacy were observed between the two treatments.

In terms of safety, permethrin is generally well-tolerated. The most common side effects of this compound include skin irritation and a burning sensation upon application. In the 2024 trial, 43% of patients in the this compound group reported a burning sensation, while only 6% of the permethrin group experienced mild itching.

Table 1: Summary of Quantitative Data from Comparative Studies
Study (Year)Treatment GroupsCure Rate (Permethrin 5%)Cure Rate (this compound 25%)Key Adverse Events (this compound)Key Adverse Events (Permethrin)
Meyersburg et al. (2024)Permethrin 5% vs. This compound 25%27%87%Burning sensation (43% of patients)Mild itching (6% of patients)
Systematic Review & Meta-Analysis (2025)Pooled data from 7 RCTs73% (at week 1)47.5% (at week 1)Not specifically detailed in the meta-analysis summary.Not specifically detailed in the meta-analysis summary.
Schulz et al. (1990)Permethrin 5% vs. This compound 20% & 10%Cured all patientsCured all patientsIncreased irritation and post-scabious eczematous reactionsFew side effects

Mechanisms of Action

Both this compound and permethrin are neurotoxins that target the nervous system of the Sarcoptes scabiei mite, leading to paralysis and death.

Permethrin , a synthetic pyrethroid, acts on the nerve cell membranes of mites. It disrupts the voltage-gated sodium channels, which are crucial for nerve signal transmission. This disruption leads to delayed repolarization of the nerve cell, causing paralysis and eventual death of the parasite.

This compound's exact mechanism of action is not as well-defined but is understood to be neurotoxic to the mites. It is believed to penetrate the mite's exoskeleton and act on its nervous system, causing paralysis and death. It is also toxic to mite ova.

cluster_permethrin Permethrin cluster_benzyl_benzoate This compound permethrin Permethrin vgsc Voltage-Gated Sodium Channels permethrin->vgsc Acts on disruption Disruption of Na+ Current vgsc->disruption repolarization Delayed Repolarization disruption->repolarization paralysis_p Paralysis repolarization->paralysis_p death_p Mite Death paralysis_p->death_p benzyl_benzoate This compound nervous_system Mite Nervous System benzyl_benzoate->nervous_system Acts on neurotoxicity Neurotoxicity nervous_system->neurotoxicity paralysis_bb Paralysis neurotoxicity->paralysis_bb death_bb Mite Death paralysis_bb->death_bb

Figure 1: Simplified signaling pathways for Permethrin and this compound.

Experimental Protocols

The methodologies employed in clinical trials are critical for interpreting the validity and applicability of their findings. The following outlines a typical experimental protocol for a comparative study of topical scabicides.

Experimental Workflow: Double-Blinded, Randomized Controlled Trial

G start Patient Recruitment (Dermoscopy-Confirmed Scabies) inclusion Inclusion/Exclusion Criteria Applied start->inclusion randomization Randomization (Double-Blinded) inclusion->randomization groupA Group A: Topical Permethrin 5% randomization->groupA Arm 1 groupB Group B: Topical this compound 25% randomization->groupB Arm 2 treatment Treatment Application (e.g., Daily for 3 days) groupA->treatment groupB->treatment followup Follow-up Assessment (e.g., 3 weeks post-treatment) treatment->followup outcome Outcome Evaluation (Dermoscopy for cure verification) followup->outcome analysis Data Analysis (Cure rates, adverse events) outcome->analysis

Figure 2: Experimental workflow for a comparative clinical trial.

1. Patient Selection:

  • Inclusion Criteria: Patients with a confirmed diagnosis of scabies via dermoscopy, typically including the presence of mites, eggs, or fecal pellets. Age restrictions may apply (e.g., 12 years and older).

  • Exclusion Criteria: Common exclusions include pretreatment with other scabicides within a specified period (e.g., 3 weeks), crusted scabies, known hypersensitivity to the study medications, pregnancy, or breastfeeding.

2. Randomization and Blinding:

  • Participants are randomly assigned to treatment groups in a double-blinded fashion, where neither the patients nor the investigators know which treatment is being administered.

3. Treatment Administration:

  • Patients in each group receive the assigned topical treatment with detailed instructions for application. For instance, in the Meyersburg et al. (2024) study, both permethrin and this compound were applied daily for three consecutive days. The medication is typically applied to the entire body.

4. Outcome Assessment:

  • The primary outcome is typically the cure rate, assessed at a follow-up visit (e.g., 3 weeks post-treatment).

  • Cure is often verified by dermoscopy to confirm the absence of viable mites or new lesions.

  • Secondary outcomes may include the incidence and severity of adverse events, such as skin irritation, and patient-reported symptoms like pruritus.

5. Data Analysis:

  • Statistical analysis is performed to compare the cure rates and safety profiles between the treatment groups.

Conclusion and Future Directions

The comparative efficacy of this compound and permethrin for scabies is a complex issue with recent evidence suggesting a potential shift in their effectiveness. While permethrin may offer a faster initial response, the higher overall cure rates observed with this compound in a recent head-to-head trial are significant, especially in the context of potential permethrin resistance.

For researchers and drug development professionals, these findings underscore the importance of ongoing surveillance for acaricide resistance and the need for well-designed clinical trials to continually evaluate and optimize scabies treatment regimens. Future research should focus on larger, multi-center trials to confirm these findings across different geographical regions and patient populations. Additionally, studies investigating combination therapies and novel drug targets are crucial for addressing the evolving challenge of scabies management.

References

In Vitro Acaricidal Efficacy: A Comparative Analysis of Benzyl Benzoate and Ivermectin Against Mites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of the acaricidal properties of two widely used compounds, benzyl benzoate and ivermectin, against mites, primarily focusing on Sarcoptes scabiei, the causative agent of scabies. This document summarizes key experimental findings, details methodologies for in vitro assays, and visualizes the current understanding of their mechanisms of action to support research and development in acaricidal drug discovery.

Quantitative Performance Analysis

The in vitro efficacy of this compound and ivermectin has been evaluated in several studies. While direct comparisons of metrics such as LC50 (lethal concentration 50%) under identical experimental conditions are limited in the available literature, existing data provides valuable insights into their relative potencies and speed of action.

Table 1: In Vitro Mite Mortality

CompoundMite SpeciesConcentrationExposure TimeMortality Rate (%)Reference
This compoundSarcoptes scabiei var. hominis25%< 3 hours100%[1]
IvermectinSarcoptes scabiei var. hominis100-8000 ng/g< 3 hours100%[1]
IvermectinSarcoptes scabiei var. hominis1%< 4 hours100%[2]

Table 2: Lethal Concentration (LC50) Data for Ivermectin

CompoundMite SpeciesLC50Exposure TimeReference
IvermectinSarcoptes scabiei1.8 µM24 hours[3][4]

Note: Comparable in vitro LC50 data for this compound against Sarcoptes scabiei was not identified in the reviewed literature.

Experimental Protocols

The following protocols outline common in vitro methods for assessing the acaricidal activity of compounds like this compound and ivermectin.

Contact Bioassay for Sarcoptes scabiei

This method, adapted from studies such as Walton et al. (2000), is designed to evaluate the efficacy of acaricides upon direct contact with mites.

1. Mite Collection:

  • Mites (Sarcoptes scabiei var. hominis) are collected from the skin scrapings of patients with crusted scabies.

  • Collection is performed using a sterile scalpel or curette.

  • The collected crusts are placed in a Petri dish and incubated at 35°C to encourage mites to move out of the crusts.

  • Active adult mites are then isolated under a stereomicroscope for immediate use in the assay.

2. Preparation of Test Arenas:

  • The inner surfaces of small Petri dishes or glass vials are coated with the test compound.

  • For this compound, a 25% solution is typically used.

  • For ivermectin, solutions of desired concentrations (e.g., 100 ng/g to 8000 ng/g, or serial dilutions to determine LC50) are prepared, often using a suitable solvent like liquid paraffin.

  • Control arenas are prepared with the solvent alone.

3. Mite Exposure:

  • A predetermined number of live, motile adult mites (e.g., 10-20) are transferred into each test and control arena.

  • The arenas are then incubated under controlled conditions, typically at 25°C and 75% relative humidity.

4. Assessment of Mortality:

  • Mites are observed at regular intervals (e.g., hourly) under a stereomicroscope.

  • Mite mortality is determined by the absence of any movement, including leg and internal movements, even after stimulation with a fine needle.

  • The time to death for each mite is recorded to calculate mortality rates at different time points.

Mechanism of Action and Signaling Pathways

The acaricidal effects of this compound and ivermectin are achieved through different molecular mechanisms, primarily targeting the nervous systems of the mites.

Ivermectin's Mode of Action

Ivermectin's primary targets in invertebrates are the glutamate-gated chloride channels (GluCls) located in the nerve and muscle cells. Binding of ivermectin to these channels locks them in an open state, leading to an increased influx of chloride ions. This hyperpolarizes the cell membrane, resulting in the paralysis and subsequent death of the mite.

G cluster_membrane Neuronal Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Chloride_Influx Increased Cl⁻ Influx GluCl->Chloride_Influx Facilitates Ivermectin Ivermectin Ivermectin->GluCl Binds and locks open Hyperpolarization Hyperpolarization of Cell Membrane Paralysis Paralysis Hyperpolarization->Paralysis Death Mite Death Paralysis->Death Chloride_Infllux Chloride_Infllux Chloride_Infllux->Hyperpolarization

Caption: Ivermectin's mechanism of action on mite glutamate-gated chloride channels.

This compound's Mode of Action

The precise molecular target of this compound in mites is not as well-defined as that of ivermectin. However, it is known to be a neurotoxin that acts on the mite's nervous system. It is believed to penetrate the mite's exoskeleton and disrupt neural signaling, leading to paralysis and death.

G Benzyl_Benzoate This compound Exoskeleton Mite Exoskeleton Benzyl_Benzoate->Exoskeleton Penetrates Nervous_System Mite Nervous System Exoskeleton->Nervous_System Reaches Neurotoxicity Neurotoxicity Nervous_System->Neurotoxicity Induces Paralysis Paralysis Neurotoxicity->Paralysis Death Mite Death Paralysis->Death

Caption: General neurotoxic mechanism of action of this compound on mites.

Summary and Conclusion

Based on the available in vitro data, both this compound and ivermectin are highly effective acaricides against Sarcoptes scabiei. At high concentrations, both compounds induce 100% mite mortality in under four hours. Ivermectin has a well-characterized mechanism of action involving the potentiation of glutamate-gated chloride channels, and its in vitro LC50 has been determined to be 1.8 µM at 24 hours. While this compound is also a potent neurotoxin, its specific molecular target requires further elucidation.

This guide provides a foundation for the comparative evaluation of these two important acaricides. Further head-to-head in vitro studies employing a range of concentrations and standardized methodologies would be invaluable for a more detailed quantitative comparison and for advancing the development of novel and improved acaricidal therapies.

References

A Comparative Environmental Impact Assessment of Benzyl Benzoate and Alternative Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Greener Solvent Selection

In pharmaceutical research and development, solvent selection is a critical factor that extends beyond chemical compatibility and performance. The environmental fate of these compounds is a significant consideration, driving the adoption of greener and more sustainable laboratory practices. This guide provides an objective comparison of the environmental impact of benzyl benzoate, a commonly used solvent and therapeutic agent, with several alternative solvents. The assessment is based on key environmental indicators: biodegradability, aquatic toxicity, and bioaccumulation potential, supported by data from standardized testing protocols.

Key Environmental Impact Parameters

Understanding the following three parameters is crucial for assessing the environmental footprint of a solvent:

  • Biodegradability: This refers to the ability of a substance to be broken down by microorganisms into simpler, non-toxic compounds. Solvents that are "readily biodegradable" are preferable as they are less likely to persist in the environment.

  • Aquatic Toxicity: This measures the harmful effects of a substance on aquatic organisms, such as fish and invertebrates (e.g., Daphnia magna). High toxicity poses a direct threat to ecosystem health.

  • Bioaccumulation Potential: This is the tendency of a substance to be absorbed by organisms at a rate faster than it is lost. Substances with high bioaccumulation potential can concentrate in the food chain, leading to adverse effects at higher trophic levels.

Comparative Analysis of Environmental Data

The following table summarizes the key environmental impact data for this compound and selected alternative solvents. The alternatives include common laboratory solvents like ethanol, isopropyl alcohol, and ethyl acetate, as well as 2-Methyltetrahydrofuran (2-MeTHF), a bio-based solvent gaining traction as a greener alternative.

Parameter This compound Ethanol Isopropyl Alcohol Ethyl Acetate 2-Methyltetrahydrofuran (2-MeTHF)
Biodegradability Readily biodegradable (94% in 28 days)[1][2]Readily biodegradable[3]Readily biodegradableReadily biodegradable[4][5]Readily biodegradable
Aquatic Toxicity - Fish LC50 (96h, Danio rerio): 2.32 mg/LLC50 (96h, various species): 1,350 - 14,000 mg/LLC50 (48-96h, various species): 4,200 - 11,130 mg/LLC50 (96h, Pimephales promelas): 220 - 250 mg/LData not readily available, but considered to have lower toxicity than THF
Aquatic Toxicity - Invertebrates EC50 (48h, Daphnia magna): 3.09 mg/LEC50 (48h, Daphnia magna): 880 - 9,300 mg/LLC50 (48h, Chironomus riparius): 12,500 mg/LEC50 (48h, Daphnia magna): >100 mg/L (study specific)Data not readily available
Bioaccumulation Potential (BCF) Estimated BCF: 190 (High potential)Log Kow: -0.31 (Very low potential)Log Kow: -0.16 (Very low potential)BCF: 30 (Low potential)Log Kow: 1.2 (Low potential)

LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of the test animals in a given time. EC50 (Effective Concentration 50): The concentration of a chemical that causes a defined effect in 50% of the test organisms. BCF (Bioconcentration Factor): The ratio of the concentration of a chemical in an organism to the concentration in the surrounding environment. Log Kow (Octanol-Water Partition Coefficient): An indicator of a substance's potential for bioaccumulation. A lower value indicates lower potential.

Experimental Protocols

The data presented in this guide are typically generated using internationally recognized and standardized methods, primarily the OECD Guidelines for the Testing of Chemicals. These protocols ensure that data are reliable and comparable across different laboratories and studies.

Ready Biodegradability (e.g., OECD Test Guideline 301)

This test evaluates the potential for a chemical to undergo rapid and ultimate biodegradation in an aerobic aqueous medium.

  • Principle: A small amount of the test substance is dissolved in a mineral medium, which is then inoculated with microorganisms from a source like activated sludge. The mixture is incubated for 28 days under aerobic conditions in the dark.

  • Methodology: Biodegradation is monitored by measuring parameters such as the consumption of dissolved organic carbon (DOC), oxygen uptake (respirometry), or the production of carbon dioxide. A reference compound is tested in parallel to validate the test procedure.

  • Pass Criteria: A substance is considered "readily biodegradable" if it meets stringent criteria within a 10-day window during the 28-day test, such as >60% of theoretical CO2 production or >70% DOC removal.

Acute Aquatic Toxicity
  • Daphnia sp. Acute Immobilisation Test (OECD Test Guideline 202): This test assesses the acute toxicity of a substance to freshwater invertebrates.

    • Principle: Young daphnids (Daphnia magna), less than 24 hours old, are exposed to a range of concentrations of the test substance for 48 hours.

    • Methodology: The test is typically static (no renewal of the test solution). Observations are made at 24 and 48 hours to determine the number of daphnids that are immobilized (unable to swim).

    • Endpoint: The primary endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized after 48 hours.

  • Fish, Acute Toxicity Test (OECD Test Guideline 203): This guideline is used to determine the concentration of a substance that is lethal to fish over a short exposure period.

    • Principle: Fish (e.g., Zebrafish, Danio rerio, or Rainbow Trout) are exposed to at least five concentrations of the test substance, typically in a geometric series, for a period of 96 hours.

    • Methodology: Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.

    • Endpoint: The main result is the LC50, the concentration calculated to be lethal to 50% of the test fish population after 96 hours of exposure.

Bioaccumulation in Fish (e.g., OECD Test Guideline 305)

This test measures the potential for a chemical to accumulate in fish from the surrounding water or diet.

  • Principle: The test consists of two phases: an uptake (exposure) phase and a depuration (post-exposure) phase.

  • Methodology: During the uptake phase (e.g., 28 days), fish are exposed to the test substance at a constant concentration. They are then transferred to a clean environment for the depuration phase. The concentration of the substance in the fish tissue is measured at regular intervals during both phases.

  • Endpoint: The key endpoint is the Bioconcentration Factor (BCF), calculated from the rates of uptake and depuration. A high BCF indicates a significant potential for bioaccumulation.

Visualizing Environmental Impact Assessment

The following diagrams illustrate key concepts and workflows related to the environmental assessment of solvents.

G cluster_0 Solvent Release into Environment cluster_1 Environmental Fate cluster_2 Environmental Compartments & Outcomes Solvent Solvent Biodegradable Readily Biodegradable (e.g., Ethanol, Ethyl Acetate) Solvent->Biodegradable High Biodegradation Rate Persistent Persistent / Bioaccumulative (e.g., this compound) Solvent->Persistent Low Biodegradation Rate Breakdown Rapid Breakdown to CO2, H2O, Biomass Biodegradable->Breakdown Accumulation Persistence in Water/Sediment Bioaccumulation in Organisms Persistent->Accumulation Toxicity Potential Aquatic Toxicity Accumulation->Toxicity G Start Start: Select Solvent for Environmental Assessment Data Gather Physicochemical Data (Solubility, Vapor Pressure) Start->Data BioTest Perform Biodegradability Test (e.g., OECD 301) Data->BioTest ToxTest Perform Aquatic Toxicity Tests (e.g., OECD 202, 203) Data->ToxTest AccTest Perform Bioaccumulation Test (e.g., OECD 305) Data->AccTest Analysis Analyze Data: Determine Pass/Fail, LC50/EC50, BCF BioTest->Analysis ToxTest->Analysis AccTest->Analysis Risk Environmental Risk Assessment Analysis->Risk Acceptable Acceptable Risk: Greener Alternative Risk->Acceptable Low Impact Unacceptable Unacceptable Risk: Seek Safer Alternative Risk->Unacceptable High Impact

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.